Lovastatin hydroxy acid sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
75225-50-2 |
|---|---|
Molecular Formula |
C24H38NaO6 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1 |
InChI Key |
PDWLGNSFYLIXBF-AXHZAXLDSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C.[Na] |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lovastatin Sodium; Lovastatin Na; Mevinolin sodium; 6-α-Methylcompactin sodium; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Differences Between Lovastatin and Lovastatin Hydroxy Acid Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lovastatin, a widely prescribed lipid-lowering agent, serves as a classic example of a prodrug that requires in vivo bioactivation to exert its therapeutic effect. This technical guide provides a detailed comparative analysis of Lovastatin and its active metabolite, Lovastatin hydroxy acid, presented as its sodium salt. The document elucidates the critical distinctions in their chemical structure, physicochemical properties, mechanism of action, and pharmacokinetic profiles. Furthermore, it furnishes detailed experimental protocols for the characterization and evaluation of these two compounds and visualizes key biological pathways and experimental workflows using Graphviz diagrams. This guide is intended to be a comprehensive resource for researchers and professionals engaged in the study and development of statins and other prodrug-based therapeutics.
Introduction
Lovastatin is a member of the statin class of drugs, which are pivotal in the management of hypercholesterolemia and the prevention of cardiovascular disease.[1] It is a naturally occurring compound, originally isolated from Aspergillus terreus.[1] A key feature of Lovastatin is its administration as an inactive lactone prodrug.[1][2][3] In vivo, it undergoes hydrolysis to its biologically active open-ring β-hydroxy acid form.[1][2][3][4][5] The sodium salt of this active metabolite, Lovastatin hydroxy acid sodium, is the chemical entity that directly interacts with the therapeutic target. Understanding the distinct characteristics of the lactone prodrug and the active hydroxy acid is fundamental for research, drug development, and clinical application.
Chemical and Physicochemical Properties
The primary structural difference between Lovastatin and its hydroxy acid form is the closed lactone ring in the former and the open-chain carboxylic acid in the latter. This structural variance imparts significant differences in their physicochemical properties, which in turn govern their biological behavior.
Table 1: Comparative Physicochemical Properties of Lovastatin and this compound
| Property | Lovastatin (Lactone) | This compound |
| IUPAC Name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate | Sodium (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-[[(2S)-2-methylbutanoyl]oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
| Molecular Formula | C₂₄H₃₆O₅[6] | C₂₄H₃₇NaO₆[7][8] |
| Molecular Weight | 404.55 g/mol [3][6] | 444.54 g/mol [7][8] |
| Structure | Closed lactone ring[1] | Open hydroxy acid ring[1] |
| Water Solubility | Insoluble[3][5] | Water-soluble[5] |
| Lipophilicity | Lipophilic[9] | Hydrophilic[10] |
| Cellular Uptake | Passive diffusion[9] | Active transport[9] |
Mechanism of Action
HMG-CoA Reductase Inhibition: The Primary Pathway
The principal therapeutic effect of statins is the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][4][11]
-
Lovastatin (Lactone): The lactone form of Lovastatin is biologically inactive and does not inhibit HMG-CoA reductase.[1][5]
-
Lovastatin Hydroxy Acid: The open-ring hydroxy acid form is a potent, competitive inhibitor of HMG-CoA reductase, with a reported Ki value of 0.6 nM.[10][12][13][14] Its structure mimics the endogenous substrate, HMG-CoA, allowing it to bind to the active site of the enzyme, thereby blocking the conversion of HMG-CoA to mevalonate.[15] This inhibition leads to a reduction in intracellular cholesterol levels.
Figure 1: Mechanism of HMG-CoA Reductase Inhibition.
Downstream Effects on Rho Signaling
The inhibition of the mevalonate pathway by Lovastatin hydroxy acid also depletes isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho.[16] The subsequent inhibition of Rho protein function is believed to mediate many of the pleiotropic, cholesterol-independent effects of statins, including improvements in endothelial function and anti-inflammatory properties.[16][17]
Figure 2: Downstream Effects on Rho Signaling Pathway.
An Alternative Mechanism: Proteasome Inhibition by Lovastatin Lactone
Interestingly, some studies suggest that the lactone form of Lovastatin, while inactive against HMG-CoA reductase, may possess its own biological activity. It has been reported that Lovastatin lactone can inhibit the proteasome, leading to the accumulation of cyclin-dependent kinase inhibitors p21 and p27, and subsequently, cell cycle arrest in the G1 phase.[4][11] This effect is independent of HMG-CoA reductase inhibition.
Pharmacokinetics
The pharmacokinetic profiles of Lovastatin and its hydroxy acid metabolite are complex, characterized by extensive first-pass metabolism.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Lovastatin (Lactone) | Lovastatin Hydroxy Acid | Reference |
| Absorption | Rapidly absorbed | Formed from Lovastatin hydrolysis | [10] |
| Bioavailability | <5% reaches systemic circulation as active inhibitors | - | [2] |
| Cmax (10 mg dose) | ~1.04 ng/mL | - | [18] |
| Cmax (40 mg dose) | ~4.03 ng/mL | - | [18] |
| AUC (0-48h, 10 mg dose) | ~14.6 ng·h/mL | - | [18] |
| AUC (0-48h, 40 mg dose) | ~53.9 ng·h/mL | - | [18] |
| Protein Binding | >95% | >95% | [2] |
| Metabolism | Hydrolyzed to active hydroxy acid; further metabolized by CYP3A4 | - | [2][19] |
| Elimination Half-life | 13.37 hours | 0.7 - 3.0 hours | [9] |
| Excretion | ~83% in feces, ~10% in urine | - | [2][9] |
Experimental Protocols
In Vitro Hydrolysis of Lovastatin
This protocol describes the conversion of Lovastatin lactone to its active hydroxy acid form for experimental use.
-
Dissolution: Dissolve Lovastatin in warm (55°C) ethanol.
-
Hydrolysis: Add 0.6 M NaOH and water to the solution.
-
Incubation: Incubate the mixture at room temperature for 30 minutes to facilitate the opening of the lactone ring.
-
Neutralization: Adjust the pH of the final solution to 8.0 with HCl.
-
Storage: The resulting solution of Lovastatin hydroxy acid can be stored at -20°C.
HMG-CoA Reductase Inhibition Assay (Colorimetric)
This protocol outlines a method to determine the inhibitory activity of Lovastatin hydroxy acid on HMG-CoA reductase.
-
Reagent Preparation:
-
Prepare HMG-CoA Reductase Assay Buffer, HMG-CoA substrate solution, and NADPH solution as per the manufacturer's instructions (e.g., Assay Genie's Kit).[20]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer).
-
-
Assay Setup (96-well plate):
-
Test Inhibitor Wells: Add HMG-CoA Reductase Assay Buffer, the test inhibitor (Lovastatin hydroxy acid at various concentrations), and HMG-CoA reductase enzyme.
-
Enzyme Control Wells: Add HMG-CoA Reductase Assay Buffer and HMG-CoA reductase enzyme (no inhibitor).
-
Blank Wells: Add HMG-CoA Reductase Assay Buffer.
-
-
Initiation of Reaction: Add NADPH and HMG-CoA substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Lovastatin hydroxy acid and determine the IC₅₀ value.
Figure 3: Experimental Workflow for HMG-CoA Reductase Inhibition Assay.
Analytical Separation by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the separation and quantification of Lovastatin and Lovastatin hydroxy acid.
-
Chromatographic System: An HPLC system equipped with a UV or mass spectrometry (MS) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate). A common mobile phase is acetonitrile-water (77:23, v/v) at pH 3.0.[21]
-
Detection: UV detection at 238 nm.[22]
-
Sample Preparation: Plasma samples can be prepared by liquid-liquid extraction with a solvent mixture such as dichloromethane-diethyl ether (2:3 v/v).[23]
-
Analysis: Inject the prepared sample and standards onto the HPLC system. The retention times for Lovastatin and Lovastatin hydroxy acid will differ, allowing for their separation and quantification.
Conclusion
The distinction between Lovastatin and this compound is a clear illustration of the prodrug concept. While Lovastatin is the administered compound, its therapeutic efficacy is entirely dependent on its conversion to the hydroxy acid form, which potently inhibits HMG-CoA reductase. Their differing physicochemical properties dictate their modes of cellular entry and may contribute to distinct biological activities, such as the potential for proteasome inhibition by the lactone form. A thorough understanding of these differences is crucial for the design of new therapeutic agents, the interpretation of experimental data, and the optimization of clinical outcomes in the treatment of hypercholesterolemia.
References
- 1. Effects of Lovastatin on Rho Isoform Expression, Activity, and Association with Guanine Nucleotide Dissociation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. LOVASTATIN [dailymed.nlm.nih.gov]
- 4. Lovastatin-mediated G1 arrest is through inhibition of the proteasome, independent of hydroxymethyl glutaryl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lovastatin | C24H36O5 | CID 53232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rjpbcs.com [rjpbcs.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. Lovastatin-mediated G1 arrest is through inhibition of the proteasome, independent of hydroxymethyl glutaryl-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP0486153A2 - Enzymatic hydrolysis of lovastatin acid using an enzyme derived from Clonostachys compactiuscula - Google Patents [patents.google.com]
- 13. Methods for the Analysis of Lovastatin Extended-Release Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. JCI - Statin-induced inhibition of the Rho-signaling pathway activates PPARα and induces HDL apoA-I [jci.org]
- 17. ahajournals.org [ahajournals.org]
- 18. Pharmacokinetics of lovastatin extended-release dosage form (Lovastatin XL) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinPGx [clinpgx.org]
- 20. assaygenie.com [assaygenie.com]
- 21. researchgate.net [researchgate.net]
- 22. creamjournal.org [creamjournal.org]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to Lovastatin Hydroxy Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and analytical methodologies for Lovastatin Hydroxy Acid Sodium Salt, the active form of the cholesterol-lowering drug lovastatin.
Chemical and Physical Properties
This compound salt is the sodium salt of the active, open-ring hydroxy acid form of lovastatin. Lovastatin itself is a prodrug that is hydrolyzed in vivo to this active form.[1][2] The CAS Number for this compound Salt is 75225-50-2 .[3][4]
Below is a summary of its key chemical and physical properties:
| Property | Value | References |
| CAS Number | 75225-50-2 | [3][4] |
| Molecular Formula | C₂₄H₃₇NaO₆ | [3][4] |
| Molecular Weight | 444.54 g/mol | [4] |
| Appearance | Crystalline solid | [3] |
| Melting Point | 169 °C or 197-202 °C | |
| Solubility | Soluble in DMF (~10 mg/ml), DMSO (~10 mg/ml), Ethanol (~10 mg/ml), Chloroform, Ethyl Acetate, Methanol, and Water. | [3] |
| Purity | Typically ≥95% | [3][4] |
| Storage | Store at -20°C | [3] |
Mechanism of Action and Signaling Pathway
Lovastatin hydroxy acid is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][5] By binding to HMG-CoA reductase with high affinity, it blocks the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol synthesis.[1] This inhibition leads to a decrease in intracellular cholesterol levels.
The cellular response to depleted cholesterol involves the upregulation of LDL receptor gene expression, leading to an increased number of LDL receptors on the cell surface.[5] This, in turn, enhances the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[5]
Beyond its primary role in cholesterol reduction, lovastatin has been shown to influence other signaling pathways. For instance, it can inhibit the RhoA-mediated canonical Wnt/β-catenin and alternative Wnt-YAP/TAZ signaling pathways in colon cancer cells.[6][7]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A common method for determining the purity of lovastatin and its hydroxy acid form is reverse-phase HPLC.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1% phosphoric acid or a phosphate buffer) is typically used. The ratio can be optimized, for example, 65:35 (v/v) acetonitrile to buffer.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV detection at approximately 238 nm.
-
Sample Preparation: A stock solution of the sample is prepared in a suitable solvent like a 1:1 mixture of acetonitrile and water.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices
LC-MS/MS provides high sensitivity and specificity for quantifying lovastatin hydroxy acid in plasma or serum.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction can be employed to isolate the analyte from the biological matrix.
-
Chromatographic Conditions: Similar to HPLC, a C8 or C18 column is used with a gradient elution of acetonitrile and an aqueous solution containing a modifier like formic acid or ammonium formate.
-
Mass Spectrometry: Detection is performed in multiple reaction monitoring (MRM) mode. For lovastatin hydroxy acid, specific precursor-to-product ion transitions are monitored.
References
- 1. Lovastatin - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. What is the mechanism of Lovastatin? [synapse.patsnap.com]
- 6. Lovastatin Inhibits RhoA to Suppress Canonical Wnt/β-Catenin Signaling and Alternative Wnt-YAP/TAZ Signaling in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of Lovastatin Hydroxy Acid Sodium from Lovastatin Lactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lovastatin, a widely prescribed medication for the management of hypercholesterolemia, is administered as an inactive lactone prodrug. In vivo, it undergoes hydrolysis to its biologically active open-ring β-hydroxy acid form, which potently inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The sodium salt of the hydroxy acid form offers improved solubility and is a key derivative in pharmaceutical development. This technical guide provides a comprehensive overview of the synthesis of Lovastatin hydroxy acid sodium from Lovastatin lactone, detailing experimental protocols, quantitative data, and the biochemical pathway of action.
Introduction
Lovastatin is a member of the statin class of drugs, which have revolutionized the treatment of cardiovascular disease. Its therapeutic effect is solely attributable to its hydroxy acid form, which mimics the structure of the HMG-CoA intermediate and acts as a competitive inhibitor of HMG-CoA reductase. The conversion of the lactone to the hydroxy acid sodium salt is a critical step in the preparation of analytical standards, in vitro assays, and the development of alternative formulations. This document outlines the chemical principles and practical methodologies for this conversion.
Chemical Transformation: From Lactone to Hydroxy Acid Sodium Salt
The core of the synthesis is the base-catalyzed hydrolysis of the lactone ring of Lovastatin. This reaction is typically carried out using an alkali metal hydroxide, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a suitable solvent system. The resulting carboxylate is then protonated to yield the hydroxy acid, which can be subsequently converted to its sodium salt.
Reaction Mechanism
The hydrolysis is a nucleophilic acyl substitution reaction. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone. This leads to the opening of the ring and the formation of a carboxylate and a hydroxyl group. The reaction is reversible and pH-dependent, with the open-ring form being favored at neutral to alkaline pH.
Experimental Protocols
Detailed methodologies for the key steps in the synthesis are provided below.
Protocol 1: Hydrolysis using NaOH in an Acetonitrile/Water System
This protocol is adapted from a method described for the conversion of statin lactones to their hydroxy acid forms.
Materials:
-
Lovastatin lactone
-
Sodium hydroxide (NaOH)
-
Acetonitrile (HPLC grade)
-
MilliQ water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Sodium 2-ethylhexanoate
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 N NaOH solution.
-
Prepare a 1:1 (v/v) mixture of MilliQ water and acetonitrile.
-
Prepare a 1:1 (v/v) mixture of 0.1 N NaOH and acetonitrile.
-
-
Hydrolysis:
-
Dissolve Lovastatin lactone in the water/acetonitrile mixture.
-
Add an equal volume of the NaOH/acetonitrile mixture to the Lovastatin solution.
-
Incubate the reaction mixture at 45°C for 1 hour.[1]
-
Monitor the reaction completion by HPLC.
-
-
Work-up and Extraction:
-
After cooling to room temperature, acidify the reaction mixture to a pH of approximately 4.0 with HCl.
-
Extract the Lovastatin hydroxy acid into ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Formation of the Sodium Salt:
-
To the dried ethyl acetate solution, add a stoichiometric amount of sodium 2-ethylhexanoate.
-
Stir the mixture gently until a precipitate of this compound salt forms.
-
The slurry can be cooled to 5-10°C to enhance precipitation.
-
Isolate the solid product by filtration and dry under vacuum.
-
Protocol 2: Hydrolysis using NaOH in a Methanol/Water System
This protocol is based on a patented method for the preparation of statin sodium salts.
Materials:
-
Lovastatin lactone
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Sodium 2-ethylhexanoate
-
Acetone
Procedure:
-
Hydrolysis:
-
Suspend Lovastatin lactone (e.g., 5 g) in a 1:2 mixture of methanol and water (e.g., 15 ml) containing approximately 3% sodium hydroxide.
-
Warm the reaction mixture to 35°C and stir until the hydrolysis is complete, as monitored by a suitable analytical method like HPLC.
-
-
Work-up and Extraction:
-
Adjust the pH of the solution to ~4.0 using concentrated hydrochloric acid.
-
Extract the Lovastatin hydroxy acid with ethyl acetate.
-
Dry the ethyl acetate layer over anhydrous sodium sulfate.
-
-
Formation and Isolation of the Sodium Salt:
-
Add a stoichiometric quantity of sodium 2-ethylhexanoate to the dried ethyl acetate solution.
-
Stir gently until the precipitate of the sodium salt of Lovastatin appears.
-
Add acetone (e.g., 12.5 ml) to the slurry.
-
Cool the slurry to 5-10°C and stir for 60 minutes.
-
Isolate the Lovastatin sodium salt as a dry powder by filtration.
-
Quantitative Data
The following tables summarize the available quantitative data for the synthesis and characterization of this compound.
Table 1: Reaction Conditions for Lovastatin Lactone Hydrolysis
| Parameter | Method 1 (Acetonitrile/Water) | Method 2 (Methanol/Water) |
| Base | 0.1 N NaOH | ~3% NaOH |
| Solvent System | Acetonitrile/Water (1:1 v/v) | Methanol/Water (1:2 v/v) |
| Temperature | 45°C | 35°C |
| Reaction Time | 1 hour | Until completion (monitored) |
Table 2: Product Specifications for this compound Salt
| Parameter | Specification |
| Appearance | Crystalline solid |
| Purity (HPLC) | ≥95% |
| Molecular Formula | C₂₄H₃₇NaO₆ |
| Molecular Weight | 444.54 g/mol |
| Storage | Store at < -15°C, keep container well closed. |
Table 3: Stability of Lovastatin under Forced Degradation Conditions
| Stress Condition | Remaining Lovastatin (%) |
| Acidic (HCl) | 15.5% |
| Basic (NaOH) | 14.9% |
| Oxidative (H₂O₂) | 17.3% |
| Thermal (60°C) | 57.7% |
| Photolytic (Hg lamp) | 55.4% |
Data from a stability-indicating HPLC assay study.
Mandatory Visualizations
HMG-CoA Reductase Signaling Pathway
The following diagram illustrates the initial steps of the mevalonate pathway, leading to the synthesis of cholesterol, and highlights the inhibitory action of Lovastatin hydroxy acid on HMG-CoA reductase.
Experimental Workflow for Synthesis
This diagram outlines the logical flow of the experimental procedure for the synthesis of this compound from its lactone form.
Conclusion
The synthesis of this compound from Lovastatin lactone is a straightforward and efficient process involving base-catalyzed hydrolysis followed by salt formation. The methodologies presented in this guide provide a solid foundation for researchers and drug development professionals. Careful control of reaction conditions and appropriate analytical monitoring are essential for achieving high purity and yield of the final product. The improved aqueous solubility and biological activity of the hydroxy acid sodium salt make it a valuable compound for further pharmaceutical research and development.
References
The Biological Activity of Lovastatin's Open-Ring Form: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Lovastatin, a well-established cholesterol-lowering agent, is administered as an inactive lactone prodrug. In vivo, it undergoes hydrolysis to its biologically active open-ring β-hydroxyacid form, herein referred to as lovastatin acid. This active metabolite is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway. Inhibition of this pathway not only curtails cholesterol biosynthesis but also gives rise to a spectrum of pleiotropic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. These effects are largely attributed to the reduced synthesis of essential isoprenoid intermediates, which are crucial for the post-translational modification and function of key signaling proteins such as Ras and Rho. This technical guide provides an in-depth review of the biological activities of lovastatin acid, presenting quantitative data, detailed experimental methodologies, and visual representations of the key molecular pathways it modulates.
Pharmacokinetics and Activation
Lovastatin is orally administered in its inactive lactone form.[1] Following absorption, it is converted in the stomach and liver to its active open-ring β-hydroxyacid form, lovastatin acid, through hydrolysis.[2][3] This conversion is essential for its biological activity, as the open-ring structure bears a strong structural resemblance to the endogenous substrate HMG-CoA, enabling it to competitively inhibit the HMG-CoA reductase enzyme.[4][5]
Core Mechanism of Action: HMG-CoA Reductase Inhibition
The primary mechanism of action for lovastatin acid is the potent and competitive inhibition of HMG-CoA reductase.[6] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the cholesterol biosynthesis pathway.[4] By blocking this step, lovastatin acid effectively reduces the endogenous production of cholesterol.[7] Furthermore, the depletion of intracellular cholesterol stimulates the upregulation of hepatic low-density lipoprotein (LDL) receptors, which in turn increases the clearance of LDL cholesterol from the bloodstream.[2]
The inhibitory potency of lovastatin acid on HMG-CoA reductase has been quantified in several studies.
Table 1: Inhibitory Potency of Lovastatin Acid against HMG-CoA Reductase
| Parameter | Value | System/Cell Line | Reference |
| Ki | 0.6 nM | Purified Enzyme | [8][9][10] |
| IC50 | 2.3 nM | Rat Liver Cells | [11] |
| IC50 | 5.0 nM | HepG2 (Human Liver Carcinoma) | [11] |
Pleiotropic Effects Beyond Cholesterol Reduction
The inhibition of the mevalonate pathway by lovastatin acid extends beyond cholesterol synthesis, impacting the production of various non-sterol isoprenoids. These molecules, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are vital for the prenylation of small GTP-binding proteins, including Ras and Rho. The disruption of protein prenylation interferes with their membrane localization and signaling functions, leading to the diverse pleiotropic effects of lovastatin.
Anti-Cancer Activity
Lovastatin acid has demonstrated significant anti-cancer effects across various cancer types by inhibiting cell proliferation, inducing apoptosis, and causing cell cycle arrest.[6]
The anti-proliferative effects of lovastatin acid have been quantified in numerous cancer cell lines.
Table 2: IC50 Values of Lovastatin Acid for Inhibition of Cancer Cell Proliferation
| Cell Line | Cancer Type | IC50 Value | Reference |
| MDAMB231 | Breast Cancer | 5 µg/mL | [12] |
| MDAMB468 | Breast Cancer | 8 µg/mL | [12] |
| HT29 | Colon Cancer | ~40 µM (at 72h) | [13] |
Note: Some studies utilize the lactone form, which is converted intracellularly to the acid form. The acid form is generally found to be slightly more effective in inhibiting cell proliferation.[12]
Lovastatin acid promotes programmed cell death (apoptosis) in cancer cells. For example, treatment of HT29 colon cancer cells with 40 µM lovastatin resulted in a 42.6% increase in apoptotic cells after 72 hours.[13] This is often preceded by cell cycle arrest, typically in the G1 phase.[14] The G1 arrest is associated with the stabilization and accumulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.[15]
Modulation of Intracellular Signaling Pathways
By inhibiting the synthesis of FPP and GGPP, lovastatin acid disrupts the function of key signaling proteins that require prenylation for their activity.
Figure 1: Mechanism of Lovastatin Acid and its downstream signaling effects.
-
Ras/MEK/ERK Pathway: Ras proteins require farnesylation to anchor to the plasma membrane, a prerequisite for their activation and subsequent stimulation of the MEK/ERK signaling cascade, which is heavily involved in cell proliferation.[16] Lovastatin acid, by depleting FPP, inhibits Ras activation and downregulates this pathway.[17][18]
-
Rho/ROCK Pathway: Rho family proteins, which regulate the actin cytoskeleton, cell adhesion, and motility, depend on geranylgeranylation for their function. Lovastatin acid inhibits RhoA activity, which in turn suppresses downstream pathways.[19]
-
Wnt/β-catenin and YAP/TAZ Signaling: In colon cancer cells, lovastatin-mediated inhibition of RhoA has been shown to suppress both the canonical Wnt/β-catenin and the alternative Wnt-YAP/TAZ signaling pathways, both of which are critical drivers of proliferation.[19]
-
PI3K/Akt Pathway: The impact on the PI3K/Akt survival pathway can be context-dependent, with some studies showing a reduction in Akt phosphorylation.[20]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of lovastatin acid.
Protocol for HMG-CoA Reductase Activity Assay (Colorimetric)
This protocol is based on the principle of measuring the decrease in NADPH absorbance at 340 nm as it is consumed during the HMG-CoA reductase-catalyzed reaction.[21]
-
Reagent Preparation:
-
Prepare HMG-CoA Reductase Assay Buffer (e.g., potassium phosphate buffer).
-
Reconstitute purified HMG-CoA reductase enzyme in assay buffer.
-
Prepare substrate solutions: HMG-CoA and NADPH in assay buffer.
-
Prepare various concentrations of lovastatin acid (inhibitor) in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Inhibitor Wells: Add HMG-CoA reductase enzyme and the desired concentration of lovastatin acid to wells.
-
Enzyme Control Wells: Add HMG-CoA reductase enzyme and assay buffer (without inhibitor).
-
Background Control Wells: Add assay buffer only.
-
Adjust the volume in all wells to a pre-determined level with assay buffer.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow inhibitor binding.
-
-
Reaction Initiation:
-
Prepare a reaction mix containing HMG-CoA and NADPH.
-
Add the reaction mix to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 340 nm (Ainitial) using a microplate reader.
-
Incubate the plate at 37°C.
-
Measure absorbance at 340 nm again after a set time (e.g., 10-20 minutes) (Afinal).
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA = Ainitial - Afinal) for all wells.
-
Determine the percentage of inhibition for each lovastatin acid concentration relative to the enzyme control.
-
Plot percentage inhibition versus inhibitor concentration to determine the IC50 value.
-
Protocol for Cell Proliferation Assay (MTT Assay)
This assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[12]
Figure 2: General workflow for an MTT cell proliferation assay.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of lovastatin acid. Include wells for vehicle control (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, viable cells will convert MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an isopropanol/acid solution) to each well to dissolve the formazan crystals.[12]
-
Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 525-570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group by normalizing the absorbance to that of the untreated control cells. Plot the results to generate a dose-response curve and determine the IC50 value.
Protocol for Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[22]
-
Cell Preparation: Culture and treat cells with lovastatin acid for the desired time. Include positive and negative controls.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 106 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) working solution (100 µg/mL).
-
Gently vortex the cells.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol for Ras Activation Assay (GTP-Ras Pull-Down)
This assay specifically isolates the active, GTP-bound form of Ras from cell lysates.[16][23]
-
Cell Lysis: Treat cells with lovastatin acid, then wash with ice-cold PBS. Lyse the cells on ice with a suitable lysis buffer (e.g., containing MgCl2, protease, and phosphatase inhibitors).
-
Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a Bradford assay).
-
Affinity Precipitation (Pull-Down):
-
Incubate a standardized amount of protein lysate (e.g., 500 µg) with a GST-fusion protein of the Ras-binding domain (RBD) of Raf-1, which has been pre-coupled to glutathione-agarose beads.
-
Incubate for 1 hour at 4°C with gentle rotation. The RBD will specifically bind to GTP-bound Ras.
-
-
Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection:
-
Resuspend the final bead pellet in 2X SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using a pan-Ras antibody to detect the amount of active, pulled-down Ras.
-
Analyze a small fraction of the initial total lysate on the same gel to determine total Ras levels as a loading control.
-
Conclusion
The open-ring form of lovastatin is a potent, multi-faceted bioactive molecule. Its primary role as a competitive inhibitor of HMG-CoA reductase provides the foundation for its well-established cholesterol-lowering effects. However, the downstream consequences of this inhibition—specifically the depletion of isoprenoid intermediates—unlock a wide array of pleiotropic activities. By disrupting the prenylation and function of critical signaling proteins like Ras and Rho, lovastatin acid can inhibit cancer cell proliferation, induce apoptosis, and modulate key pathways that govern cell growth and survival. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the diverse therapeutic potential of lovastatin acid beyond its traditional use in managing hypercholesterolemia.
References
- 1. Lovastatin sensitized human glioblastoma cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lovastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lovastatin corrects ERK pathway hyperactivation in fragile X syndrome: potential of platelet's signaling cascades as new outcome measures in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. An overview on the biological activity and anti-cancer mechanism of lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Lovastatin acid - Immunomart [immunomart.org]
- 11. apexbt.com [apexbt.com]
- 12. Effects of lovastatin on breast cancer cells: a proteo-metabonomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. Cell cycle-specific effects of lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Lovastatin corrects excess protein synthesis and prevents epileptogenesis in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. glpbio.com [glpbio.com]
- 18. Lovastatin inhibits erythroleukemia progression through KLF2-mediated suppression of MAPK/ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lovastatin Inhibits RhoA to Suppress Canonical Wnt/β-Catenin Signaling and Alternative Wnt-YAP/TAZ Signaling in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. assaygenie.com [assaygenie.com]
- 22. kumc.edu [kumc.edu]
- 23. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to HMG-CoA Reductase Inhibition by Lovastatin's Active Metabolite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase by the active metabolite of Lovastatin. It includes quantitative data on its inhibitory activity, detailed experimental protocols for assessing this inhibition, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Lovastatin is a member of the statin class of drugs, widely used to lower cholesterol levels and reduce the risk of cardiovascular disease.[1] It is administered as an inactive prodrug, a lactone, which is hydrolyzed in vivo to its active β-hydroxy acid form, often referred to as lovastatin acid or mevinolinic acid.[2][3] This active metabolite is a potent competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2][4] By blocking this enzyme, lovastatin's active form effectively reduces the endogenous synthesis of cholesterol.[1]
Mechanism of Action
The primary mechanism of action of lovastatin's active metabolite is the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor in the synthesis of cholesterol and other isoprenoids.[2] The active form of lovastatin has a high affinity for the active site of HMG-CoA reductase, competing with the natural substrate, HMG-CoA.[5] This inhibition leads to a reduction in the intracellular pool of mevalonate and its downstream products.
Quantitative Data
The inhibitory potency of lovastatin's active metabolite on HMG-CoA reductase has been quantified in various studies. The following table summarizes key inhibition constants.
| Parameter | Value | Cell/System Type | Reference |
| Ki | 0.6 nM | Not specified | [6][7][8] |
| IC50 | 2.3 nmol/L | Rat liver cells | [9] |
| IC50 | 5 nmol/L | Human liver hepatocellular carcinoma cell line (HepG2) | [9] |
Signaling Pathways
The inhibition of HMG-CoA reductase by lovastatin's active metabolite primarily impacts the cholesterol biosynthesis pathway. This, in turn, affects downstream signaling pathways that rely on isoprenoid intermediates for protein prenylation.
Experimental Protocols
Preparation of Lovastatin's Active Metabolite (Lovastatin Acid)
For in vitro assays, the inactive lactone form of lovastatin must be converted to its active hydroxy acid form. This can be achieved through alkaline hydrolysis.[1]
Materials:
-
Lovastatin
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Water (deionized)
Procedure:
-
Dissolve Lovastatin in ethanol.
-
Add a molar excess of NaOH solution.
-
Incubate the mixture to allow for the hydrolysis of the lactone ring.
-
Neutralize the solution with HCl to the desired pH.
-
The resulting solution contains the active, open-ring form of lovastatin and can be used in subsequent inhibition assays.
HMG-CoA Reductase Activity Assay (Spectrophotometric Method)
The activity of HMG-CoA reductase is typically measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[6][10][11]
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA (substrate)
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing KCl, EDTA, and DTT)[12]
-
Lovastatin's active metabolite (inhibitor)
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and HMG-CoA in each well or cuvette.
-
For inhibitor screening, add varying concentrations of lovastatin's active metabolite to the respective wells. For the control (uninhibited reaction), add the vehicle (e.g., DMSO) used to dissolve the inhibitor.
-
Pre-incubate the plate or cuvettes at 37°C for a short period.[5]
-
Initiate the reaction by adding HMG-CoA reductase to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for a set period (e.g., 10-15 minutes).[12]
-
The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for determining the IC50 value of lovastatin's active metabolite for HMG-CoA reductase.
References
- 1. Determination of HMG-CoA reductase inhibitors by micellar electrokinetic chromatography | Acta Medica Marisiensis [actamedicamarisiensis.ro]
- 2. researchgate.net [researchgate.net]
- 3. CN103755562A - A preparation method, composition, preparation method and application of lovastatin hydroxy acid compound - Google Patents [patents.google.com]
- 4. Lovastatin and simvastatin--inhibitors of HMG CoA reductase and cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [helda.helsinki.fi]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. WO1997005269A1 - Process for the preparation of lovastatin - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. iosrjournals.org [iosrjournals.org]
- 10. HMG-CoA Reductase Assay Kit sufficient for 30 assays (1 mL), sufficient for 100 assays (200 μL) | Sigma-Aldrich [sigmaaldrich.com]
- 11. assaygenie.com [assaygenie.com]
- 12. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Origin of Lovastatin from Aspergillus terreus
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery, biosynthesis, and production of lovastatin from the filamentous fungus Aspergillus terreus. It includes detailed experimental protocols, quantitative data, and pathway visualizations to serve as a valuable resource for the scientific community.
The Discovery of Lovastatin: A Landmark in Hypercholesterolemia Treatment
The journey to discover lovastatin is a significant chapter in the history of medicine, marking a breakthrough in the management of hypercholesterolemia, a major risk factor for cardiovascular disease.
In the 1970s, Japanese microbiologist Dr. Akira Endo, while searching for antimicrobial agents, discovered the first HMG-CoA reductase inhibitor, mevastatin (also known as compactin or ML-236B), from the fungus Penicillium citrinum.[1][2] This discovery laid the groundwork for a new class of cholesterol-lowering drugs.
Independently, in 1978, a team at Merck Research Laboratories led by Alfred Alberts was screening fungal broths for inhibitors of cholesterol biosynthesis.[3][4][5] In a fermentation broth of Aspergillus terreus, they identified a potent HMG-CoA reductase inhibitor they named mevinolin.[3][6] Almost concurrently, in February 1979, Akira Endo isolated a compound he called monacolin K from Monascus ruber.[6] It was later confirmed that mevinolin and monacolin K were the same compound, which is now universally known as lovastatin.[6][7]
Despite initial safety concerns that temporarily halted clinical trials, lovastatin's profound efficacy in lowering LDL cholesterol was undeniable.[6][7] After extensive testing demonstrated its safety, Merck gained FDA approval for lovastatin in August 1987, making it the first commercially available statin.[1][6] This milestone revolutionized the treatment of high cholesterol and set the stage for the development of a multi-billion dollar class of drugs.[8]
Origin and Biosynthesis of Lovastatin in Aspergillus terreus
Lovastatin (C24H36O5) is a secondary metabolite produced by Aspergillus terreus through a complex polyketide synthesis pathway.[9][10][11] As a secondary metabolite, it is not essential for the primary growth of the fungus but is thought to provide a competitive advantage by inhibiting the growth of competing microorganisms.[12] The biosynthesis is governed by a gene cluster that encodes for a series of enzymes responsible for its assembly.
The pathway involves two main polyketide synthase (PKS) systems: a lovastatin nonaketide synthase (LNKS) and a lovastatin diketide synthase (LDKS).[9][13] Acetyl-CoA and malonyl-CoA serve as the primary building blocks. The LNKS synthesizes a nonaketide chain, which undergoes cyclization and a Diels-Alder reaction to form the characteristic decalin ring structure. Concurrently, the LDKS produces a diketide side chain. These two components are then joined to form the final lovastatin molecule.
Below is a diagram illustrating the key steps in the lovastatin biosynthetic pathway.
References
- 1. news-medical.net [news-medical.net]
- 2. labordoc.ilo.org [labordoc.ilo.org]
- 3. Discovery and development of statins - Wikipedia [en.wikipedia.org]
- 4. On the History of Statins – Clinical Correlations [clinicalcorrelations.org]
- 5. Alfred Alberts, Lovastatin Discoverer, Dies | The Scientist [the-scientist.com]
- 6. A historical perspective on the discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Exploitation of Aspergillus terreus for the Production of Natural Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Lovastatin Biosynthesis by Aspergillus terreus in a Chemically Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lovastatin | C24H36O5 | CID 53232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Statin - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
The Two Faces of Statins: A Technical Guide to the Lactone and Hydroxy Acid Forms
For Researchers, Scientists, and Drug Development Professionals
Statins, the cornerstone of hypercholesterolemia management, exist in a delicate equilibrium between two chemical forms: an inactive lactone and a pharmacologically active hydroxy acid. This duality is central to their absorption, metabolism, efficacy, and even their side-effect profile. This in-depth guide dissects the critical differences between these two forms, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways to empower researchers in drug discovery and development.
Core Concepts: The Chemical and Pharmacological Dichotomy
Statins are administered as either active hydroxy acids or as inactive lactone prodrugs.[1][2][3] The fundamental distinction lies in their chemical structure, which dictates their physicochemical properties and biological activity.
-
Lactone Form: This form is characterized by a closed-ring structure.[3] Statins like lovastatin and simvastatin are administered in this inactive prodrug form.[4][5] The lactone ring renders the molecule more lipophilic, facilitating its passive diffusion across cell membranes.[3][6] However, in this form, it does not inhibit the target enzyme, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][6]
-
Hydroxy Acid Form: This is the active form of the drug, featuring an open-ring structure with a carboxylic acid and a hydroxyl group.[3][6] Statins such as atorvastatin, rosuvastatin, and pravastatin are administered directly in their active hydroxy acid form.[1] The hydroxy acid form is more hydrophilic and often relies on active transport mechanisms to enter cells.[3][7] This form is the potent competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2]
The interconversion between the lactone and hydroxy acid forms is a dynamic process influenced by pH and enzymatic activity. In the acidic environment of the stomach, the equilibrium can shift towards the lactone form, while in the physiological pH of the plasma and tissues, the hydroxy acid form is favored.[8][9] In vivo, the hydrolysis of the lactone prodrugs to their active hydroxy acid counterparts is primarily mediated by enzymes in the liver.[5][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters that differentiate the lactone and hydroxy acid forms of various statins.
Table 1: HMG-CoA Reductase Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) against HMG-CoA reductase is a critical measure of a statin's potency. The lactone form is considered pharmacologically inactive and thus does not have a relevant IC50 for this enzyme.
| Statin (Hydroxy Acid Form) | IC50 (nM) |
| Atorvastatin | 3 - 20 |
| 2-hydroxyatorvastatin | Similar to Atorvastatin |
| 4-hydroxyatorvastatin | Considerably less active than Atorvastatin |
| 3R,5S-fluvastatin | 3 - 20 |
| 3S,5R-fluvastatin | Inactive |
| Pitavastatin | 3 - 20 |
| Pravastatin | 3 - 20 |
| Rosuvastatin | 3 - 20 |
| Simvastatin Acid | 3 - 20 |
Data sourced from a comparative study of statin acid forms.[1]
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | Lactone Form | Hydroxy Acid Form | Statin Examples & Notes |
| Lipophilicity (LogP) | Higher | Lower | Simvastatin LogP is ~4.68, making it lipophilic.[11] Rosuvastatin is hydrophilic.[11] Lipophilicity influences tissue distribution and potential for side effects.[12] |
| Bioavailability | Variable (e.g., <5% for lovastatin) | Generally higher if administered directly | Lovastatin (lactone) is not as well absorbed as its hydroxy acid form given per se.[13] However, the absorbed lactone is efficiently extracted by the liver.[13] |
| Cellular Uptake | Passive Diffusion | Active Transport | Lipophilic lactones can readily cross cell membranes, while hydrophilic hydroxy acids often require specific transporters.[3][7] |
| Metabolism | Hydrolyzed to the active hydroxy acid form in vivo. | Undergoes further metabolism. | The conversion of lactone to hydroxy acid is a key activation step for prodrug statins.[5][10] |
Experimental Protocols
In Vitro HMG-CoA Reductase Activity Assay
This protocol outlines a common method to determine the inhibitory activity of statins on HMG-CoA reductase by monitoring NADPH consumption spectrophotometrically.
Materials:
-
HMG-CoA Reductase (recombinant human)
-
HMG-CoA (substrate)
-
NADPH
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8)[14]
-
Statin compounds (in hydroxy acid form) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader capable of reading absorbance at 340 nm[14]
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA reductase enzyme.[14]
-
Inhibitor Addition: Add the desired concentration of the statin (or vehicle control) to the respective wells. Pravastatin can be used as a positive control inhibitor.[14][15]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HMG-CoA substrate to all wells.[14]
-
Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 340 nm at 37°C in a kinetic mode. The rate of NADPH oxidation is proportional to the enzyme activity.[16][17]
-
Data Analysis: Calculate the rate of reaction for each condition. The IC50 value for the statin can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[1]
In Vitro Conversion of Statin Lactone to Hydroxy Acid
This protocol provides a method for the chemical hydrolysis of a statin lactone (e.g., simvastatin) to its active hydroxy acid form for experimental use.
Materials:
-
Simvastatin lactone
-
100% Ethanol
-
1N Sodium Hydroxide (NaOH)
-
1N Hydrochloric Acid (HCl)
-
Distilled Water
-
DMSO
Procedure:
-
Dissolution: Dissolve the simvastatin lactone in 100% ethanol. For example, use 0.2 mL of ethanol for every 8.4 mg of simvastatin.[18]
-
Hydrolysis: Add a specific volume of 1N NaOH (e.g., 30 µL for every 8.4 mg of simvastatin) to the ethanolic solution.[18]
-
Incubation: Heat the solution at 50°C for 2 hours to facilitate the hydrolysis of the lactone ring.[18][19]
-
Neutralization: After incubation, neutralize the solution to a pH of approximately 7.2 using 1N HCl.[18][19]
-
Dilution and Storage: Bring the solution to a final volume with distilled water. For long-term storage, it can be diluted with DMSO and stored at -80°C.[18][19]
Statin-Induced Myotoxicity Assay in C2C12 Cells
This protocol describes a cell-based assay to evaluate the cytotoxic effects of different statin forms on skeletal muscle cells.
Materials:
-
C2C12 myoblast cell line
-
Cell culture medium (e.g., DMEM with fetal bovine serum)
-
Statin compounds (both lactone and hydroxy acid forms)
-
Cell viability reagent (e.g., MTT or a caspase activity assay kit)
-
Plate reader for absorbance or fluorescence measurement
Procedure:
-
Cell Seeding: Seed C2C12 myoblasts in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Statin Treatment: Treat the cells with various concentrations of the lactone and hydroxy acid forms of the statin for a defined period (e.g., 24 or 48 hours).[20][21]
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT reagent to the cells and incubate. The amount of formazan product, measured by absorbance, is proportional to the number of viable cells.[22]
-
Caspase Activity Assay: Use a commercially available kit to measure the activity of caspases (e.g., caspase-3/7), which are key mediators of apoptosis.[20]
-
-
Data Analysis: Determine the concentration of each statin form that causes a 50% reduction in cell viability (IC50) to compare their myotoxic potential.
Visualizing the Pathways and Relationships
The following diagrams, generated using Graphviz, illustrate the key relationships and pathways discussed.
Conclusion
A thorough understanding of the distinct characteristics of the lactone and hydroxy acid forms of statins is paramount for the rational design of new cholesterol-lowering agents and for elucidating the mechanisms behind their pleiotropic effects and adverse reactions. The higher lipophilicity of the lactone form may contribute to off-target effects, such as myotoxicity, by allowing for greater penetration into non-hepatic tissues. Conversely, the targeted delivery and activity of the hydrophilic hydroxy acid form are crucial for therapeutic efficacy. The provided data and protocols serve as a foundational resource for researchers to further investigate these critical aspects of statin pharmacology.
References
- 1. DSpace [helda.helsinki.fi]
- 2. LOVASTATIN [dailymed.nlm.nih.gov]
- 3. Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Re-examining the role of the gut microbiota in the conversion of the lipid-lowering statin monacolin K (lovastatin) into its active β-hydroxy acid met ... - Food & Function (RSC Publishing) DOI:10.1039/C8FO02594K [pubs.rsc.org]
- 6. The role of acid-base imbalance in statin-induced myotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical, pharmacokinetic and pharmacodynamic properties of statins: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Facts and ideas on statins with respect to their lipophilicity: a focus on skeletal muscle cells and bone besides known cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The physiological disposition of lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. japsonline.com [japsonline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. abcam.cn [abcam.cn]
- 18. Activation of Simvastatin [protocols.io]
- 19. protocols.io [protocols.io]
- 20. Resveratrol for Protection against Statin Toxicity in C2C12 and H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Geranylgeraniol Prevents Statin-Dependent Myotoxicity in C2C12 Muscle Cells through RAP1 GTPase Prenylation and Cytoprotective Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Hydrolysis of Lovastatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lovastatin, a widely prescribed lipid-lowering agent, is administered as an inactive prodrug. Its therapeutic efficacy is entirely dependent on its in vivo hydrolysis to the active β-hydroxy acid form, lovastatin acid. This technical guide provides an in-depth overview of the enzymatic conversion of lovastatin, detailing the metabolic pathways, key enzymes, and pharmacokinetic parameters. It further outlines comprehensive experimental protocols for the in vivo and in vitro assessment of lovastatin hydrolysis and discusses the downstream effects on the HMG-CoA reductase signaling pathway.
Introduction
Lovastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis[1][2]. It is administered as an inactive lactone prodrug that, after oral ingestion, undergoes extensive first-pass metabolism in the liver[3]. The primary activation step is the hydrolysis of the lactone ring to form the pharmacologically active open-ring β-hydroxy acid metabolite, lovastatin acid[4][5]. This conversion is crucial for its cholesterol-lowering effects. Understanding the dynamics of this in vivo hydrolysis is paramount for optimizing drug delivery, predicting patient response, and assessing potential drug interactions.
The Metabolic Pathway of Lovastatin Hydrolysis
The conversion of lovastatin to lovastatin acid is a critical activation step. This process is primarily mediated by carboxylesterases, a class of enzymes responsible for the hydrolysis of various esters[6].
Key Enzymes and Their Locations
In humans, at least three distinct carboxylesterases are involved in the hydrolysis of lovastatin. These enzymes are located in:
-
Plasma: A circulating esterase contributes to the systemic conversion of lovastatin.
-
Liver Microsomes: The endoplasmic reticulum of hepatocytes contains carboxylesterases that play a significant role in the first-pass metabolism of lovastatin.
-
Liver Cytosol: Soluble carboxylesterases within the cytoplasm of liver cells are also major contributors to the activation of the drug[6].
The liver is the primary site of lovastatin activation, which aligns with it being the main target organ for cholesterol synthesis inhibition[7].
Further Metabolism
Following its activation, lovastatin and its active metabolite can undergo further metabolism, primarily mediated by the cytochrome P450 system, particularly CYP3A4 and CYP3A5[8]. This leads to the formation of other metabolites, some of which also possess HMG-CoA reductase inhibitory activity.
Quantitative Analysis of Lovastatin Hydrolysis
The rate and extent of lovastatin hydrolysis exhibit significant inter-individual variability, which can impact the drug's efficacy and potential for adverse effects[6][9]. Below is a summary of key quantitative data from various studies.
Rate of Lovastatin Hydroxy Acid Formation
| Tissue Compartment | Rate of Formation | Contribution to Total Activation | Reference |
| Human Plasma | 15.8 pmol/mL/min | ~18% | [6] |
| Human Liver Microsomes | 2.13 pmol/mg protein/min | ~15% | [6] |
| Human Liver Cytosol | 0.92 pmol/mg protein/min | ~67% | [6] |
Pharmacokinetic Parameters of Lovastatin and Lovastatin Acid
The following table summarizes pharmacokinetic parameters from a study in healthy volunteers after a single oral dose.
| Parameter | Lovastatin (Lactone) | Lovastatin Acid (Active) | Reference |
| Cmax (ng/mL) | 1.04 - 4.03 | Varies with dose | [10] |
| AUC (ng·h/mL) | 14.6 - 53.9 | Varies with dose | [10] |
| Tmax (h) | 2 - 4 | 2 - 4 | [4] |
| Half-life (h) | 1.1 - 1.7 | 0.7 - 3 | [3] |
| Bioavailability | < 5% | - | [3] |
| Protein Binding | > 95% | > 95% | [4] |
Note: Cmax and AUC values are dose-dependent.
Experimental Protocols
In Vivo Pharmacokinetic Study of Lovastatin and Lovastatin Acid
This protocol outlines a typical design for a clinical study to assess the pharmacokinetics of lovastatin and its active metabolite.
-
Subject Recruitment: Enroll a cohort of healthy volunteers. The number of subjects should be sufficient to account for inter-individual variability[11].
-
Study Design: A two-way crossover, randomized, double-blinded study is recommended to compare different formulations or dosing regimens[10][11]. A washout period of at least 7 days between treatments should be implemented[10].
-
Drug Administration: Administer a single oral dose of lovastatin tablets to the subjects[10][11].
-
Blood Sampling: Collect serial blood samples into tubes containing an anticoagulant at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose)[11].
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentrations of lovastatin and lovastatin acid in the plasma samples using a validated LC-MS/MS method[10][11].
-
Pharmacokinetic Analysis: Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both lovastatin and lovastatin acid[11].
In Vitro Lovastatin Hydrolysis Assay Using Human Liver Microsomes
This protocol describes an in vitro method to assess the metabolic conversion of lovastatin in a controlled laboratory setting.
-
Preparation of Reagents:
-
Human liver microsomes.
-
Lovastatin stock solution.
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Quenching solution (e.g., acetonitrile).
-
-
Incubation:
-
Pre-incubate human liver microsomes in phosphate buffer at 37°C.
-
Initiate the reaction by adding lovastatin and the NADPH regenerating system. The final lovastatin concentration should be optimized, for example, 0.1 mM[12].
-
Incubate the mixture for a specific time period.
-
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Sample Preparation: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the amount of lovastatin and its metabolites, including lovastatin acid, in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of metabolite formation.
LC-MS/MS Method for Quantification of Lovastatin and Lovastatin Acid
-
Sample Preparation:
-
Protein precipitation or liquid-liquid extraction are common methods. For plasma, protein precipitation with acetonitrile is a simple and effective technique[13].
-
For liquid-liquid extraction, ethyl acetate can be used[14].
-
An internal standard (e.g., simvastatin or a deuterated analog of lovastatin) should be added before extraction[14][15].
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Signaling Pathway Modulation by Lovastatin Acid
The primary mechanism of action of lovastatin acid is the competitive inhibition of HMG-CoA reductase. This inhibition has downstream effects on cellular signaling pathways, most notably the Sterol Regulatory Element-Binding Protein-2 (SREBP-2) pathway.
The SREBP-2 Pathway
Inhibition of HMG-CoA reductase by lovastatin acid leads to a depletion of intracellular cholesterol. This reduction in cholesterol levels triggers the activation of SREBP-2, a transcription factor that upregulates the expression of genes involved in cholesterol synthesis and uptake, including the LDL receptor[2][16]. This feedback mechanism is a key component of the cholesterol-lowering effect of statins.
Conclusion
The in vivo hydrolysis of lovastatin to its active acid form is a complex process influenced by the activity of multiple carboxylesterases in the plasma and liver. The significant inter-individual variability in this conversion underscores the importance of personalized medicine approaches in statin therapy. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the metabolism and pharmacokinetics of lovastatin and other ester prodrugs. A thorough understanding of these processes is essential for the development of more effective and safer lipid-lowering therapies.
References
- 1. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Lovastatin? [synapse.patsnap.com]
- 3. Lovastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. Variable activation of lovastatin by hydrolytic enzymes in human plasma and liver. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The physiological disposition of lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Differences between lovastatin and simvastatin hydrolysis in healthy male and female volunteers:gut hydrolysis of lovastatin is twice that of simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of lovastatin extended-release dosage form (Lovastatin XL) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and bioequivalence study of two tablet formulations of lovastatin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. akjournals.com [akjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
Methodological & Application
Application Notes and Protocols for Lovastatin Hydroxy Acid Sodium Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lovastatin, a member of the statin family of drugs, is a widely prescribed medication for lowering cholesterol.[1] It functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2] Lovastatin itself is a prodrug, an inactive lactone, which is converted in vivo to its active open-ring β-hydroxy acid form. For in vitro cell-based assays, the direct use of the active metabolite, lovastatin hydroxy acid sodium salt, is often preferred as it circumvents the need for cellular hydrolysis.
These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound. The described assays are critical for researchers in drug discovery and development, particularly in the fields of oncology and cardiovascular disease.
Signaling Pathways
Lovastatin's primary mechanism of action is the inhibition of HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate. This inhibition not only reduces cholesterol synthesis but also affects the production of other important isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are critical regulators of various cellular signaling pathways, including the MAPK/ERK pathway.
Caption: Lovastatin hydroxy acid inhibits HMG-CoA reductase, impacting cholesterol synthesis and Ras/Rho signaling.
Quantitative Data Summary
The cytotoxic and inhibitory effects of lovastatin and its hydroxy acid form have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Compound | IC50 Value | Assay Duration | Reference |
| MDAMB231 | Lovastatin Lactone | 7 µg/mL | 48 hours | [3] |
| MDAMB231 | Lovastatin Hydroxy Acid | 5 µg/mL | 48 hours | [3] |
| MDAMB468 | Lovastatin Lactone | 9 µg/mL | 48 hours | [3] |
| MDAMB468 | Lovastatin Hydroxy Acid | 8 µg/mL | 48 hours | [3] |
| Human Enterocytes | Lovastatin | ~0.004 ng/mL | Not Specified | [4] |
| Hepatocytes, Fibroblasts, Smooth Muscle Cells | Lovastatin | ~0.03 ng/mL | Not Specified | [4] |
Experimental Workflow
A typical workflow for a this compound cell-based assay involves several key stages, from initial cell culture to data analysis.
References
- 1. Quantitative Proteomic Analysis Revealed Lovastatin-induced Perturbation of Cellular Pathways in HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of lovastatin on breast cancer cells: a proteo-metabonomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cholesterol synthesis by lovastatin tested on six human cell types in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: HMG-CoA Reductase Enzymatic Inhibition Assay Using Lovastatin Hydroxy Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction and Assay Principle
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR) is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the endogenous synthesis of cholesterol and other isoprenoids.[1] The enzyme catalyzes the conversion of HMG-CoA to mevalonate in an NADPH-dependent reaction.[1][2] Due to its critical role, HMGR is a major target for cholesterol-lowering drugs known as statins.[3]
Lovastatin is a potent competitive inhibitor of HMG-CoA reductase.[4] It is administered as an inactive lactone prodrug, which is converted in vivo to its active open-ring β-hydroxyacid form.[5] For in vitro assays, this hydrolysis must be performed prior to the experiment. The active Lovastatin hydroxy acid competes with the HMG-CoA substrate for the active site of the enzyme, thereby inhibiting cholesterol synthesis.[4][6]
The HMG-CoA reductase inhibition assay is a spectrophotometric method that measures the enzymatic activity by monitoring the decrease in absorbance at 340 nm.[7] This decrease is a direct result of the oxidation of NADPH to NADP⁺ during the reduction of HMG-CoA to mevalonate. The rate of NADPH consumption is proportional to the enzyme's activity. By introducing an inhibitor like Lovastatin hydroxy acid, the reduction in the rate of NADPH oxidation can be quantified to determine the inhibitor's potency, typically expressed as an IC₅₀ value.
References
- 1. assaygenie.com [assaygenie.com]
- 2. mybiosource.com [mybiosource.com]
- 3. CN103755562A - A preparation method, composition, preparation method and application of lovastatin hydroxy acid compound - Google Patents [patents.google.com]
- 4. Lovastatin | HMG-CoA Reductase | Tocris Bioscience [tocris.com]
- 5. ClinPGx [clinpgx.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]
LC-MS/MS method for quantification of Lovastatin hydroxy acid in plasma
An LC-MS/MS method for the quantification of Lovastatin hydroxy acid in plasma is a critical tool for pharmacokinetic and bioequivalence studies. Lovastatin is administered as an inactive lactone prodrug, which is converted in vivo to its pharmacologically active metabolite, β-hydroxy acid lovastatin. This active form inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. Therefore, a sensitive and specific assay that can accurately measure the concentration of the active hydroxy acid form in plasma is essential for drug development and clinical research.
This application note details a robust LC-MS/MS protocol for the determination of lovastatin hydroxy acid in human plasma. The method utilizes liquid-liquid extraction for sample clean-up, followed by rapid chromatographic separation and detection by tandem mass spectrometry, enabling high sensitivity and specificity.
Experimental Protocols
Materials and Reagents
-
Lovastatin and Lovastatin Hydroxy Acid reference standards
-
Simvastatin Acid (Internal Standard - IS)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Dichloromethane
-
HPLC-grade Diethyl ether
-
Ammonium Acetate (analytical grade)
-
Formic Acid (analytical grade)
-
Ultrapure water
-
Drug-free human plasma
Instrumentation
-
LC System: Agilent 1100 Series HPLC or equivalent, including a binary pump, autosampler, and column oven.
-
MS/MS System: API 4000 mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lovastatin hydroxy acid and Simvastatin Acid (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the Lovastatin hydroxy acid stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control (QC) samples. Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
-
Mobile Phase: Mobile phase consists of 90% methanol and 10% 10 mmol/L ammonium acetate solution containing 0.02% formic acid.
Calibration Standards and Quality Control Samples
-
Calibration Curve (CC) Standards: Spike drug-free plasma with the appropriate working standard solutions to obtain final concentrations ranging from 0.05 to 30.0 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.1, 1.5, and 25 ng/mL).
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Simvastatin Acid internal standard working solution and vortex briefly.
-
Add 1 mL of extraction solvent (dichloromethane:diethyl ether, 2:3 v/v).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 150 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Inject 20 µL into the LC-MS/MS system.
LC-MS/MS Method
A polarity switching method is often employed to detect Lovastatin (lactone) in positive ion mode and its hydroxy acid metabolite in negative ion mode within a single injection.
Data Presentation
The following tables summarize typical parameters for the LC-MS/MS method.
Table 1: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| LC Column | Zorbax Eclipse XDB-C8 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 90% Methanol : 10% (10 mM Ammonium Acetate with 0.02% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 20 µL |
| Run Time | ~4 minutes |
Table 2: Mass Spectrometric Parameters
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|---|
| Lovastatin Hydroxy Acid | ESI Negative | 421.0 | 101.0 |
| Simvastatin Acid (IS) | ESI Negative | 435.0 | 319.0 |
| Lovastatin (Lactone) | ESI Positive | 427.4 | 325.4 |
Table 3: Method Validation Summary
| Parameter | Result | Reference |
|---|
| Linearity Range |
Application Note: Preparation of Lovastatin Hydroxy Acid Sodium Salt Stock Solutions for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols for the preparation, storage, and application of stock solutions of Lovastatin hydroxy acid sodium salt for in vitro research. Lovastatin hydroxy acid is the active, open-ring form of the prodrug lovastatin.[1][2] It is a potent, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (K_i = 0.6 nM), the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] Its use in vitro allows for the direct study of cellular processes affected by the inhibition of the mevalonate pathway.
Quantitative Data Summary
For reproducible results, it is crucial to understand the physicochemical properties of this compound salt. The following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Formula | C₂₄H₃₇NaO₆ | [1][2][4] |
| Molecular Weight | 444.5 g/mol | [1][2] |
| CAS Number | 75225-50-2 | [1][2][5] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% | [1][4] |
| Solubility | DMSO: ~10-12.5 mg/mLEthanol: ~10 mg/mLDMF: ~10 mg/mLWater: ~12.5 mg/mL (warming and sonication may be required) | [1][2][3][6] |
| Storage (Solid) | -20°C for ≥ 4 years | [1][2] |
| Storage (Stock Solution) | -20°C: up to 1 month-80°C: up to 6 months(Store in aliquots to avoid repeated freeze-thaw cycles) | [3][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution. DMSO is a common solvent choice due to its high solvating power and compatibility with most cell culture media at low final concentrations (<0.5%).
Materials:
-
This compound salt (MW: 444.5 g/mol )
-
Anhydrous/hygroscopic-free Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath (optional, for enhancing solubility)
Methodology:
-
Pre-Weighing Preparation: Allow the vial of this compound salt to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM stock: Mass = 10 mmol/L * 0.001 L * 444.5 g/mol = 4.445 mg
-
-
Weighing: Accurately weigh 4.45 mg of this compound salt and place it into a sterile microcentrifuge tube.
-
Dissolution:
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials. This is critical to avoid product degradation from repeated freeze-thaw cycles.[3][6]
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][6]
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the primary stock solution into complete cell culture medium to achieve the final desired experimental concentration.
Materials:
-
10 mM this compound salt stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes
Methodology:
-
Thawing: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution (Example for a 10 µM final concentration):
-
Perform a serial dilution to minimize pipetting errors and the shock to cells from a high concentration of DMSO.
-
Intermediate Dilution (100X): Prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed complete culture medium. Mix gently by pipetting.
-
Final Dilution: Add the intermediate solution to the main volume of culture medium needed for your experiment. For example, to make 10 mL of 10 µM working solution, add 100 µL of the 1 mM intermediate solution to 9.9 mL of complete medium.
-
-
Mixing and Application: Gently mix the final working solution before adding it to the cell cultures. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the specific cell line being used (typically <0.5%).
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to complete medium without the drug. This is essential to distinguish the effects of the drug from the effects of the solvent.
Example Application: Cell Proliferation and Apoptosis Assay
This protocol provides a general workflow for treating a cancer cell line with this compound salt to assess its effects on cell viability and apoptosis, based on published studies.[7]
Workflow:
-
Cell Seeding: Plate lung cancer cells (e.g., A549) in a 96-well plate (for viability assays) or a 6-well plate (for flow cytometry) at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere overnight.
-
Treatment: Remove the existing medium and replace it with the prepared working solutions of this compound salt (e.g., 10 µM) and a corresponding vehicle control.[7]
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours).[7]
-
Endpoint Analysis:
-
Viability (MTT Assay): Add MTT reagent to each well, incubate to allow for formazan crystal formation, and then solubilize the crystals with a solvent (e.g., DMSO). Read the absorbance on a plate reader.
-
Apoptosis (Flow Cytometry): Harvest the cells, wash with PBS, and stain with Annexin V and Propidium Iodide (PI). Analyze the stained cells using a flow cytometer to quantify early apoptotic, late apoptotic, and necrotic cell populations.[7]
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. scbt.com [scbt.com]
- 5. Lovastatin hydroxy acid, sodium salt | 75225-50-2 | FL24953 [biosynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro mechanisms of lovastatin on lung cancer cell lines as a potential chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing of Lovastatin Hydroxy Acid Sodium in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lovastatin is a widely used medication for lowering cholesterol. It is administered as an inactive lactone prodrug, which is converted in the body to its active form, lovastatin β-hydroxyacid.[1][2][3] This active metabolite is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2][4] In research settings, particularly in mouse models, either the inactive lactone or the active hydroxy acid form (often as a sodium salt) is used to investigate its therapeutic potential beyond cholesterol reduction, including in cancer and neurodegenerative diseases.[5][6] Lovastatin hydroxy acid is the major circulating form of the drug in mice following administration of the lactone form.[7] These notes provide a comprehensive overview of dosing strategies and administration protocols for lovastatin hydroxy acid sodium in mice based on published studies.
Quantitative Data Summary
The following table summarizes various in vivo dosing regimens for lovastatin and its active hydroxy acid form in different mouse models.
| Mouse Strain | Disease Model | Compound Administered | Dose | Route of Administration | Dosing Regimen | Key Findings |
| SOD1G93A | Amyotrophic Lateral Sclerosis (ALS) | Lovastatin | Not specified, delivered via pump | Subcutaneous (Alzet osmotic pumps) | Continuous | Delayed symptom onset and prolonged survival.[5] |
| BALB/c | Metastatic Mammary Cancer | Lovastatin Sodium Salt | 25 and 50 mg/kg | Not specified, in saline | Three times a week for 6 weeks | Dose-dependent reduction in tumor volume and lung metastasis.[6][8] |
| BALB/c | Lipopolysaccharide (LPS)-induced inflammation | Lovastatin | 10, 50, and 100 mg/kg | Intraperitoneal (i.p.) | Single dose, 2 days before LPS challenge | Potentiated the pro-inflammatory activity of LPS.[9] |
| Fmr1-/y | Fragile X Syndrome | Lovastatin Hydroxy Acid | 100 mg/kg | Injection (unspecified) | Single dose | Significantly reduced audiogenic seizures (AGS).[10] |
| B6.Mecp2-null | Rett Syndrome | Lovastatin | 1.5 mg/kg | Not specified | Twice weekly | No significant effect on motor deficits or survival in this strain.[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
Lovastatin is often supplied as an inactive lactone. For studies requiring the active form, it must be hydrolyzed. The sodium salt of lovastatin can also be used directly if available.[6]
Materials:
-
Lovastatin (lactone form)
-
Ethanol
-
0.4 M Sodium Hydroxide (NaOH) in ethanol
-
1 M Hydrochloric Acid (HCl)
-
Sterile Saline (0.9% NaCl)
-
Sonicator
Procedure:
-
Dissolve the inactive lactone form of lovastatin in a minimal amount of ethanol.[6]
-
Add 0.4 M NaOH in ethanol and incubate the mixture at 50°C for 2 hours to facilitate hydrolysis to the open acid form.[6]
-
Carefully adjust the pH of the solution to 7.2 using 1 M HCl.[6] This creates the sodium salt of the hydroxy acid in solution.
-
For in vivo administration, dilute the final stock solution to the desired concentration using sterile saline.
-
If the compound is used as a suspension, sonicate the final preparation in saline to ensure uniformity before administration.[6]
-
Store aliquots of the stock solution at -20°C.[6]
Protocol 2: Administration via Intraperitoneal (i.p.) Injection
Intraperitoneal injection is a common method for systemic drug delivery in mice, used in studies investigating the inflammatory effects of lovastatin.[9]
Materials:
-
Prepared this compound solution
-
Appropriately sized sterile syringes and needles (e.g., 27-30 gauge)
-
70% Ethanol for disinfection
-
Mouse restraint device
Procedure:
-
Animal Handling: Properly restrain the mouse to expose the abdomen. The mouse should be held firmly by the scruff of the neck, with the hindquarters supported.
-
Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen. This avoids damaging the bladder (midline) or the cecum (on the left side).
-
Dosage Calculation: Calculate the required volume based on the animal's body weight and the desired dose (e.g., 10, 50, or 100 mg/kg).[9] A typical injection volume for a mouse is 100-200 µL.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate slightly to ensure no fluid (urine or blood) is drawn back, confirming correct placement.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
Visualizations: Pathways and Workflows
Mechanism of Action
Lovastatin functions by inhibiting a key enzyme in the synthesis of cholesterol.
Caption: Conversion of lovastatin to its active form and inhibition of the HMG-CoA reductase pathway.
General In Vivo Efficacy Study Workflow
A typical workflow for assessing the efficacy of Lovastatin Hydroxy Acid in a mouse disease model.
Caption: A standard experimental workflow for an in vivo lovastatin study in mice.
p53-Independent Apoptosis Pathway
Lovastatin can induce apoptosis in cancer cells through a mitochondrial-mediated pathway.[8]
Caption: Mitochondrial-mediated apoptosis pathway induced by lovastatin in cancer cells.[8]
References
- 1. LOVASTATIN TABLETS USP10 mg, 20 mg and 40 mgRx only [dailymed.nlm.nih.gov]
- 2. Lovastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Protective effects of lovastatin in a population-based ALS study and mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Lovastatin inhibits tumor growth and lung metastasis in mouse mammary carcinoma model: a p53-independent mitochondrial-mediated apoptotic mechanism. | Semantic Scholar [semanticscholar.org]
- 9. Lovastatin Dose-Dependently Potentiates the Pro-inflammatory Activity of Lipopolysaccharide Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eneuro.org [eneuro.org]
- 11. Lovastatin fails to improve motor performance and survival in methyl-CpG-binding protein2-null mice | eLife [elifesciences.org]
Application Note: Solid-Phase Extraction of Lovastatin Hydroxy Acid from Biological Samples
Introduction
Lovastatin, a widely prescribed medication for the management of hypercholesterolemia, is a prodrug that is hydrolyzed in vivo to its pharmacologically active β-hydroxy acid form. Accurate quantification of lovastatin hydroxy acid in biological matrices such as plasma and serum is crucial for pharmacokinetic and bioequivalence studies. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively removes endogenous interferences from complex biological samples, leading to cleaner extracts and improved analytical sensitivity. This application note provides a detailed protocol for the extraction of lovastatin hydroxy acid from biological samples using solid-phase extraction, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
This method utilizes a reversed-phase SPE mechanism to isolate lovastatin and its hydroxy acid metabolite from biological fluids.[1][2] The sample is first pre-treated to precipitate proteins and release the analytes. The clarified supernatant is then loaded onto a conditioned C18 SPE cartridge. The polar components and salts are washed away, and the analytes of interest are subsequently eluted with an organic solvent. The eluate is then evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis. Simvastatin and its hydroxy acid form can be used as internal standards to ensure accuracy and precision.[2]
Materials and Reagents
-
Lovastatin and Lovastatin Hydroxy Acid reference standards
-
Simvastatin and Simvastatin Hydroxy Acid (Internal Standards)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (88%)
-
Ammonium acetate
-
C18 SPE cartridges
-
Human plasma (or other biological matrix)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
LC-MS/MS system
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve lovastatin, lovastatin hydroxy acid, and the internal standards in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to create calibration curve standards and quality control samples at various concentration levels.[3]
-
Spiking Solutions: Spike the working standard solutions into blank biological matrix to prepare calibration standards and QC samples.
Sample Pre-treatment
-
Thaw frozen biological samples (e.g., plasma, serum) at room temperature.
-
To a 0.1 mL aliquot of the sample, add the internal standard solution.[2]
-
Precipitate proteins by adding a precipitating agent such as acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at a high speed (e.g., 17,110 g for 10 minutes at 4°C) to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube for SPE.
Solid-Phase Extraction (SPE) Procedure
A detailed workflow for the solid-phase extraction is provided below.
-
Conditioning: Condition the C18 SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water.[5]
-
Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
Washing:
-
Elution: Elute the analytes (lovastatin and lovastatin hydroxy acid) with 2 x 200 µL of 90% (v/v) methanol.[5]
Post-Extraction Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase.[5]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is typically performed on a reversed-phase C18 or C8 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic component (e.g., acetonitrile or methanol).[4][6] Detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Data Presentation
The performance of the SPE method is summarized in the following tables.
Table 1: Method Validation Parameters for Lovastatin Hydroxy Acid
| Parameter | Mouse Plasma | Rat Plasma | Human Plasma |
| Lower Limit of Quantitation (LLQ) | 0.50 ng/mL[2] | 0.50 ng/mL[2] | 0.05 ng/mL[3] |
| Linearity Range | 1.0 - 100 ng/mL[1] | 1.0 - 100 ng/mL[1] | 0.05 - 5.00 ng/mL[3] |
| Intra-assay Precision (%RSD) | < 6%[2] | < 6%[2] | Within FDA guidelines[3] |
| Inter-assay Precision (%RSD) | < 6%[2] | < 6%[2] | Within FDA guidelines[3] |
| Inter-assay Accuracy | < 8%[2] | < 8%[2] | Within FDA guidelines[3] |
| Overall Recovery | 100%[2] | 67%[2] | 81.20%[3] |
Table 2: Method Validation Parameters for Lovastatin
| Parameter | Mouse Plasma | Rat Plasma | Human Plasma |
| Lower Limit of Quantitation (LLQ) | 0.50 ng/mL[2] | 0.50 ng/mL[2] | 0.05 ng/mL[3] |
| Linearity Range | 1.0 - 100 ng/mL[1] | 1.0 - 100 ng/mL[1] | 0.05 - 5.00 ng/mL[3] |
| Intra-assay Precision (%RSD) | < 7%[2] | < 7%[2] | Within FDA guidelines[3] |
| Inter-assay Precision (%RSD) | < 7%[2] | < 7%[2] | Within FDA guidelines[3] |
| Inter-assay Accuracy | < 6%[2] | < 6%[2] | Within FDA guidelines[3] |
| Overall Recovery | 54%[2] | 55%[2] | 71.00%[3] |
Visualization of Key Molecules
The chemical structures of lovastatin and its active hydroxy acid form are presented below.
Conclusion
The solid-phase extraction method detailed in this application note provides a reliable and efficient means of isolating lovastatin and its active hydroxy acid metabolite from biological matrices. The protocol is suitable for use in regulated bioanalytical laboratories supporting pharmacokinetic and clinical studies. The high recovery and low matrix effects associated with this method contribute to the accuracy and precision of subsequent LC-MS/MS analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. Microsample determination of lovastatin and its hydroxy acid metabolite in mouse and rat plasma by liquid chromatography/ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
Application Note: Fluorometric Determination of Lovastatin in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific spectrofluorimetric method for the quantification of Lovastatin in human plasma samples. The protocol is based on the derivatization of Lovastatin with orthophenylenediamine (OPDA), which results in a highly fluorescent product. This method offers a viable alternative to chromatography-based techniques, providing a balance of simplicity, sensitivity, and cost-effectiveness for pharmacokinetic and drug monitoring studies.
Introduction
Lovastatin is a widely prescribed medication for the treatment of hypercholesterolemia.[1] It functions as an inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] Monitoring the concentration of Lovastatin in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and ensuring therapeutic efficacy. While various analytical methods, such as HPLC and LC-MS/MS, are available for Lovastatin determination, fluorometry presents a compelling alternative due to its inherent sensitivity and lower instrumentation cost.[3][4] This note provides a detailed protocol for the fluorometric determination of Lovastatin in plasma, including sample preparation, derivatization, and measurement parameters.
Principle of the Method
The method is based on the chemical reaction between Lovastatin and orthophenylenediamine (OPDA) in a heated acidic environment. This reaction yields a stable and highly fluorescent product. The intensity of the fluorescence emitted by this product is directly proportional to the concentration of Lovastatin in the sample, allowing for accurate quantification.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the fluorometric method for Lovastatin determination.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 430 nm | [3] |
| Emission Wavelength (λem) | 530 nm | [3] |
| Concentration Range | 0.3 - 0.9 µg/mL | [3] |
| Mean Percentage Recovery | 99.76% (± 0.958 SD) | [3] |
Note: Limit of Detection (LOD) and Limit of Quantification (LOQ) were not explicitly stated in the reviewed literature.
Experimental Protocols
Materials and Reagents
-
Lovastatin authentic standard
-
Orthophenylenediamine (OPDA)
-
Human plasma (drug-free)
-
Methanol (analytical grade)
-
Acetonitrile (analytical grade)
-
Distilled water
-
Screw-capped test tubes (15 mL)
-
Water bath
-
Spectrofluorometer
Preparation of Solutions
-
Standard Lovastatin Stock Solution (1.0 mg/mL): Dissolve an accurately weighed amount of Lovastatin in methanol to obtain a final concentration of 1.0 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve the desired concentrations for the calibration curve.
-
Orthophenylenediamine (OPDA) Solution (1.0 µg/mL): Dissolve OPDA in distilled water to prepare a 1.0 µg/mL solution.
Sample Preparation
-
To a 15 mL screw-capped test tube, add 100 µL of human plasma.
-
Add 900 µL of acetonitrile to the plasma sample.
-
Vortex the mixture thoroughly to precipitate plasma proteins.
-
Centrifuge the sample to obtain a clear supernatant.
-
Use the supernatant as the test solution for the fluorometric analysis.
-
Prepare a blank plasma sample by following the same procedure with drug-free plasma.
Derivatization and Measurement
-
Transfer an aliquot of the supernatant (from the prepared sample or standard) to a clean test tube.
-
Add the OPDA solution.
-
Heat the mixture in a water bath at 90°C for 25 minutes.
-
After cooling to room temperature, dilute the reaction product with methanol.
-
Measure the fluorescence intensity of the resulting solution using a spectrofluorometer set to an excitation wavelength of 430 nm and an emission wavelength of 530 nm.
-
Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the Lovastatin standards.
-
Determine the concentration of Lovastatin in the plasma samples by interpolating their fluorescence intensity on the calibration curve.
Experimental Workflow
References
Troubleshooting & Optimization
Preventing degradation of Lovastatin hydroxy acid during storage and experiments
Welcome to the Technical Support Center for Lovastatin Hydroxy Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of lovastatin hydroxy acid during storage and experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of lovastatin hydroxy acid degradation?
A1: The primary cause of degradation for statins, including lovastatin, is pH-dependent hydrolysis. Lovastatin, the inactive lactone prodrug, hydrolyzes to the active lovastatin hydroxy acid. While this is the active form, the hydroxy acid can also be unstable and is susceptible to further degradation, particularly in acidic conditions where it may revert to the lactone form or degrade further.[1][2] Oxidation and photodegradation are also potential degradation pathways.[3][4]
Q2: What are the recommended storage conditions for lovastatin hydroxy acid?
A2: For long-term stability, lovastatin hydroxy acid as a solid should be stored at -20°C, where it can be stable for at least four years.[5][6] When in a solvent, it is recommended to prepare aliquots and store them at -80°C for up to 6 months or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[7][8][9] It is also crucial to keep the compound in a sealed container, away from moisture.[7][8]
Q3: How should I prepare solutions of lovastatin hydroxy acid to ensure stability?
A3: Lovastatin hydroxy acid sodium salt is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[5][6] To prepare aqueous solutions, it is best to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the desired aqueous buffer.[1] Aqueous solutions of lovastatin are not recommended for storage for more than one day.[1]
Q4: Can I use lovastatin hydroxy acid that has been stored improperly?
A4: It is not recommended to use lovastatin hydroxy acid that has been stored improperly, as it may have degraded. The extent of degradation can be assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC). If you observe unexpected peaks or a decrease in the main peak area compared to a fresh standard, the compound has likely degraded and should not be used for experiments to ensure the reliability and reproducibility of your results.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | 1. Column degradation. 2. Interaction of the analyte with active sites on the stationary phase. 3. Inappropriate mobile phase pH. | 1. Replace the column with a new one. 2. Use a mobile phase with a suitable pH to ensure the analyte is in a single ionic form. 3. Consider using an end-capped column. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Flush the system with a strong solvent. 2. Ensure the mobile phase is freshly prepared with high-purity solvents. 3. Implement a needle wash step between injections. |
| Broad Peaks | 1. Low mobile phase flow rate. 2. Leak in the system (e.g., between the column and detector). 3. Column contamination or void formation. | 1. Check and adjust the flow rate. 2. Inspect fittings for any leaks. 3. Replace the guard column or the analytical column if necessary.[10] |
| Irreproducible Peak Areas | 1. Inconsistent injection volume. 2. Sample degradation in the autosampler. 3. Fluctuation in detector response. | 1. Ensure the sample loop is completely filled. 2. Maintain a low temperature in the autosampler (e.g., 4°C). 3. Check the detector lamp for stability. |
Experimental Inconsistencies
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of Biological Activity | 1. Degradation of lovastatin hydroxy acid in the experimental medium. 2. Repeated freeze-thaw cycles of the stock solution. | 1. Prepare fresh working solutions for each experiment. 2. Ensure the pH of the experimental medium is compatible with the stability of the hydroxy acid form. 3. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[8] |
| Variability Between Experiments | 1. Inconsistent concentration of the active compound due to degradation. 2. Differences in solution preparation. | 1. Standardize the solution preparation protocol. 2. Use a fresh aliquot of the stock solution for each set of experiments. 3. Verify the concentration of the working solution by HPLC if high precision is required. |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol is designed to assess the stability of lovastatin hydroxy acid under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of lovastatin hydroxy acid at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and water (50:50 v/v).[11]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at room temperature or slightly elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[12]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.[12]
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a set time.[12]
-
Thermal Degradation: Expose the solid compound or the solution to elevated temperatures (e.g., 60°C, 80°C) for a specified duration.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) and/or visible light for an extended period.[3]
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the intact lovastatin hydroxy acid in the stressed samples to that of an unstressed control sample.
-
Identify and quantify any major degradation products.
Stability of Lovastatin Hydroxy Acid Under Different pH Conditions
| pH Condition | Stability | Primary Degradation Product |
| Acidic (pH < 4) | Less stable, may revert to the lactone form or undergo further degradation.[1][2] | Lovastatin (lactone form) |
| Neutral (pH ~7) | Moderately stable, but hydrolysis can still occur.[1] | Further degradation products |
| Alkaline (pH > 8) | Unstable, rapid degradation observed.[1] | Various degradation products |
Visualizations
HMG-CoA Redductase Pathway and Lovastatin Inhibition
Caption: Lovastatin's mechanism of action via HMG-CoA reductase inhibition.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study of Lovastatin Hydroxy Acid.
Logical Troubleshooting for HPLC Peak Broadening
Caption: A logical approach to troubleshooting broad peaks in HPLC analysis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. jocpr.com [jocpr.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. This compound | TargetMol [targetmol.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Troubleshooting low signal in HMG-CoA reductase inhibition assays
Welcome to the technical support center for HMG-CoA reductase (HMGR) inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to these experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not seeing any signal or my signal is very low in my HMG-CoA reductase assay. What are the possible causes?
A low or absent signal in an HMGR assay, typically measured by the decrease in NADPH absorbance at 340 nm, can stem from several factors related to reagents, enzyme activity, or the experimental setup.[1][2][3][4][5]
Troubleshooting Steps:
-
Verify Reagent Preparation and Storage:
-
NADPH: Ensure NADPH is properly reconstituted, stored in aliquots at -20°C, and protected from light to prevent degradation.[1][2][4] Avoid repeated freeze-thaw cycles.[1][2][4]
-
HMG-CoA Reductase Enzyme: The enzyme is sensitive to temperature fluctuations. Store it at -20°C or -80°C as recommended, keep it on ice during use, and avoid leaving it at room temperature for extended periods.[1][2][3][4] Repeated freeze-thaw cycles can also reduce its activity.[1][2][4]
-
HMG-CoA Substrate: Reconstitute and store the substrate as recommended, typically at -20°C.[1][2][3][4]
-
Assay Buffer: Pre-warm the assay buffer to the reaction temperature (e.g., 37°C) before use, as cold buffers can inhibit the reaction.[1][2]
-
-
Check Enzyme Activity:
-
Positive Control: Always include a positive control with a known inhibitor (e.g., pravastatin, atorvastatin) to confirm that the assay is working correctly.[1][6][7] If the positive control also shows low inhibition, the issue likely lies with the enzyme or other reagents.
-
Enzyme Concentration: The amount of enzyme used is critical. If the concentration is too low, the signal may be undetectable. You may need to optimize the enzyme concentration for your specific assay conditions.[1][8]
-
-
Review Assay Conditions:
-
Temperature: Ensure the reaction is carried out at the optimal temperature, typically 37°C.[3][4][6][9]
-
pH: The pH of the assay buffer should be within the optimal range for the enzyme, usually around 6.8-7.5.[1][6][10]
-
Incubation Time: A short incubation time may not be sufficient for a detectable change in NADPH levels. Conversely, a very long incubation might lead to substrate depletion. Kinetic reads are recommended to determine the linear range of the reaction.[4][8][9]
-
-
Instrument Settings:
Below is a troubleshooting workflow to diagnose the cause of a low signal.
Q2: My results are erratic and not reproducible. What could be the cause?
Erratic and irreproducible results are often due to inconsistencies in pipetting, reagent mixing, or temperature control.
Troubleshooting Steps:
-
Pipetting Technique: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and ensure proper technique. Preparing a master mix for the reaction components can help ensure consistency across wells.[4][9]
-
Mixing: Inadequate mixing of reagents in the reaction wells can lead to uneven reaction rates. Ensure thorough mixing after adding all components.[3]
-
Temperature Uniformity: Temperature gradients across the microplate can cause variations in enzyme activity. Ensure the plate is uniformly heated to the correct temperature.
-
Reagent Stability: Allowing reagents to sit on ice for extended periods can lead to a loss of activity.[3] Prepare fresh reaction mixes and use them promptly.
-
Interfering Substances: Components in your test sample may interfere with the assay. Run appropriate vehicle controls to account for any effects of the solvent.
Q3: What are the key components of an HMG-CoA reductase assay reaction mixture, and what are their typical concentrations?
A typical HMG-CoA reductase assay mixture contains the enzyme, its substrate (HMG-CoA), a cofactor (NADPH), and a buffer to maintain pH.
| Component | Typical Concentration | Purpose |
| HMG-CoA Reductase | 0.5 - 15 mU | The enzyme that catalyzes the reaction. |
| HMG-CoA | 0.1 - 0.4 mM | The substrate that is converted to mevalonate.[7][11] |
| NADPH | 0.2 - 0.8 mM | The cofactor that is oxidized during the reaction.[6][11] |
| Potassium Phosphate Buffer | 50 - 100 mM | Maintains the optimal pH for the reaction (pH 6.8-7.4).[6][7] |
| Dithiothreitol (DTT) | 5 - 10 mM | A reducing agent that helps maintain enzyme stability.[7][11] |
| EDTA | 1 - 4 mM | A chelating agent that can prevent inhibition by divalent cations.[7][11] |
Experimental Protocols
Standard HMG-CoA Reductase Inhibition Assay Protocol (96-well format)
This protocol is a general guideline. Specific concentrations and volumes may need to be optimized for your particular enzyme source and experimental conditions.
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer from a concentrated stock.
-
Reconstitute HMG-CoA, NADPH, and the HMG-CoA reductase enzyme in the 1X Assay Buffer to their desired working concentrations. Keep all components on ice.
-
Prepare inhibitor solutions (including a positive control like pravastatin) and vehicle controls.
-
-
Assay Setup:
-
In a 96-well UV-compatible plate, add the components in the following order:
-
Assay Buffer
-
Inhibitor or vehicle
-
NADPH solution
-
HMG-CoA (substrate) solution
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Add the HMG-CoA reductase enzyme solution to each well to start the reaction.
-
Mix the contents of the wells thoroughly.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm in a kinetic mode, taking readings every 1-2 minutes for 10-20 minutes.
-
-
Data Analysis:
-
Determine the rate of NADPH consumption by calculating the change in absorbance over time (ΔOD/min) within the linear range of the reaction.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
The general workflow for an HMG-CoA reductase inhibition assay is depicted below.
Signaling Pathway
HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which is crucial for the synthesis of cholesterol and other isoprenoids.[5] Statins, which are HMG-CoA reductase inhibitors, block this pathway, leading to a reduction in cholesterol synthesis.[12][13]
References
- 1. assaygenie.com [assaygenie.com]
- 2. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. content.abcam.com [content.abcam.com]
- 5. HMG-CoA Reductase (HMGR) Assay Kit [merckmillipore.com]
- 6. Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase [mdpi.com]
- 7. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Studies on the regulatory factors of 3-hydroxy-3-methylglutaryl CoA reductase (HMG CoA reductase) activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 13. droracle.ai [droracle.ai]
Impact of freeze-thaw cycles on Lovastatin hydroxy acid sodium stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Lovastatin hydroxy acid sodium, with a specific focus on the impact of freeze-thaw cycles. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: Is it advisable to subject solutions of this compound to repeated freeze-thaw cycles?
It is strongly recommended to avoid repeated freeze-thaw cycles for solutions of this compound. Product information from suppliers often advises preparing aliquots of stock solutions to prevent degradation that can occur with multiple freeze-thaw events.
Q2: What are the potential consequences of freeze-thaw cycles on the stability of this compound?
Freeze-thaw cycles can introduce significant physical and chemical stresses on drug substances in solution. The primary mechanisms that can lead to the degradation of this compound include:
-
Cryoconcentration: As the solution freezes, pure ice crystals form, leading to a concentration of the solute (this compound and any buffer salts) in the remaining unfrozen liquid. This can cause significant shifts in pH and ionic strength, which may accelerate hydrolysis or other degradation pathways.
-
pH Shifts: The crystallization of buffer components can lead to drastic changes in the pH of the unfrozen portion of the sample, potentially pushing it into a range where Lovastatin hydroxy acid is unstable.
-
Phase Separation: In complex formulations, freeze-thaw cycles can lead to phase separation, potentially impacting the homogeneity and stability of the drug product.
Q3: What are the likely degradation products of this compound?
The primary degradation pathway for Lovastatin hydroxy acid is hydrolysis, which can lead to the formation of various inactive products. While specific degradation products from freeze-thaw cycles are not extensively documented, forced degradation studies on Lovastatin (the lactone prodrug) show that it is susceptible to hydrolysis under both acidic and basic conditions. It is plausible that similar hydrolytic degradation could be accelerated by the pH shifts occurring during freeze-thaw cycles. Another potential degradation product is the lactone form, Lovastatin, through intramolecular esterification (lactonization), especially under acidic conditions that might arise during freezing.
Q4: How can I minimize the impact of freeze-thaw cycles on my samples?
To minimize degradation, it is best practice to aliquot your this compound solution into single-use volumes after preparation. This avoids the need to thaw and refreeze the entire stock. If you must perform a freeze-thaw cycle, do so in a controlled and consistent manner.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency/Lower than Expected Concentration | Degradation of this compound due to repeated freeze-thaw cycles. | Avoid further freeze-thaw cycles. Prepare fresh solutions and aliquot into single-use vials for storage at -20°C or -80°C. For ongoing experiments, consider using a freshly prepared standard to accurately quantify your samples. |
| Appearance of Unexpected Peaks in HPLC Chromatogram | Formation of degradation products. | Use a validated stability-indicating HPLC method to identify and quantify the impurities. Compare the chromatogram to a freshly prepared standard. The presence of new peaks suggests degradation. |
| Variability in Experimental Results | Inconsistent sample integrity due to multiple freeze-thaw cycles affecting different aliquots to varying degrees. | Implement a strict protocol of using freshly thawed, single-use aliquots for all experiments to ensure consistency across your samples. |
| Precipitation or Cloudiness Upon Thawing | Changes in solubility due to pH shifts or cryoconcentration during the freeze-thaw process. | Gently warm the solution and vortex to attempt redissolution. If precipitation persists, the sample may be compromised. Consider filtering the sample before use, but be aware this will lower the concentration. It is best to prepare a fresh solution. |
Quantitative Data on Freeze-Thaw Stability (Illustrative Example)
While specific public data on the degradation of this compound per freeze-thaw cycle is limited, the following table provides a representative example of what might be observed for a moderately sensitive compound. This data is for illustrative purposes only and should not be considered as actual experimental results.
| Number of Freeze-Thaw Cycles | Purity (%) | Total Impurities (%) | Lovastatin (lactone form) (%) |
| 0 (Initial) | 99.8 | 0.2 | < 0.1 |
| 1 | 99.5 | 0.5 | 0.2 |
| 3 | 98.7 | 1.3 | 0.5 |
| 5 | 97.2 | 2.8 | 1.0 |
Freeze-thaw cycle conditions: -20°C for 12 hours followed by thawing at room temperature for 2 hours.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and Its Degradation Products
This method is adapted from established stability-indicating methods for Lovastatin and can be used to assess the purity and degradation of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium dihydrogen phosphate
-
1-Octanesulfonic acid sodium salt
-
Orthophosphoric acid
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A homogenous mixture of buffer, methanol, and acetonitrile (e.g., 55:28:17, v/v/v). The buffer consists of 2.0 g of sodium dihydrogen phosphate and 1.0 g of 1-octanesulfonic acid sodium salt in 1000 mL of water. Adjust pH if necessary with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 238 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 100 µg/mL.
-
Sample Solution: Dilute the sample to be tested with the mobile phase to achieve an expected concentration of approximately 100 µg/mL.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage of this compound and any degradation products by comparing the peak areas in the sample chromatogram to the standard chromatogram.
Visualizations
Caption: Experimental workflow for assessing freeze-thaw stability.
Caption: Potential degradation pathways for Lovastatin hydroxy acid.
Technical Support Center: Handling Hygroscopic Lovastatin Hydroxy Acid Sodium Powder
This technical support guide is designed for researchers, scientists, and drug development professionals working with Lovastatin hydroxy acid sodium powder. It provides essential information, troubleshooting advice, and detailed protocols to ensure the proper handling, storage, and use of this hygroscopic compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its handling critical?
This compound is the active, open-ring form of the prodrug lovastatin. It is a potent competitive inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] Due to its potential hygroscopicity, improper handling can lead to moisture absorption, which may cause clumping, degradation, and inaccuracies in weighing, ultimately affecting experimental outcomes.
Q2: What are the recommended storage conditions for this compound powder?
To maintain its stability and integrity, this compound powder should be stored at -20°C for long-term storage.[1] The container should be tightly sealed and stored in a dry environment, preferably in a desiccator, to protect it from moisture.
Q3: What solvents can be used to dissolve this compound powder?
This compound is soluble in water and various organic solvents. For preparing stock solutions, newly opened, anhydrous solvents are recommended to minimize moisture introduction. One source suggests that hygroscopic DMSO can significantly impact the solubility of the product.[3][4]
Q4: Is this compound sensitive to light?
While information specific to the hydroxy acid sodium salt is limited, the parent compound, lovastatin, is known to be sensitive to light. Therefore, it is best practice to protect solutions of this compound from light by using amber vials or wrapping containers in aluminum foil.
Q5: What are the primary safety precautions when handling this powder?
It is important to handle this compound powder in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust particles. Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. Avoid dust formation during handling.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Powder appears clumped or caked | Moisture absorption due to improper storage or handling. | - Use a desiccator for storage. - Minimize the time the container is open to the atmosphere. - Gently break up clumps with a clean, dry spatula before weighing. For critical applications, consider qualifying the material's performance. |
| Difficulty in accurately weighing small amounts | Static electricity and/or moisture absorption causing the powder to stick to weighing tools. | - Use an anti-static weighing pan or an ionizer. - Equilibrate the container to room temperature before opening to prevent condensation. - Work quickly to minimize exposure to ambient humidity. |
| Inconsistent experimental results | Degradation of the compound due to moisture or improper stock solution storage. Inaccurate concentration due to weighing errors of the hygroscopic powder. | - Prepare fresh stock solutions and use them promptly. - If storing stock solutions, aliquot into single-use vials and store at -80°C for up to six months or -20°C for one month.[3] - Verify the concentration of your stock solution using a validated analytical method (e.g., HPLC). |
| Precipitation observed in stock solution upon storage | The solubility limit may have been exceeded, or the solution may have degraded. | - Ensure the solvent is appropriate and the concentration is within the solubility limits. - Store solutions at the recommended temperature and protect them from light. - Briefly warm and vortex the solution to see if the precipitate redissolves. If not, prepare a fresh solution. |
Data Presentation
Hygroscopicity Profile
| Relative Humidity (%RH) | Mass Change (%) in Lovastatin Mixture |
| 0 | 0.0 |
| 20 | < 0.1 |
| 40 | < 0.1 |
| 60 | < 0.1 |
| 80 | < 0.2 |
| 95 | < 0.2 |
| Data adapted from a study on a Lovastatin mixture and may not be fully representative of pure this compound.[6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Equilibration: Allow the container of this compound powder to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: In a low-humidity environment (e.g., a glove box or a balance with a draft shield), quickly weigh the desired amount of powder using an analytical balance.
-
Dissolution: Add the weighed powder to a sterile, amber glass vial. Using a calibrated pipette, add the appropriate volume of anhydrous solvent (e.g., DMSO, ethanol, or water).
-
Mixing: Cap the vial tightly and vortex or sonicate until the powder is completely dissolved.
-
Storage: If not for immediate use, aliquot the stock solution into single-use, tightly sealed amber vials and store at -20°C or -80°C.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general method for determining the water content in a hygroscopic powder.
-
Apparatus Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure all glassware is dry.
-
Reagent Preparation: Use fresh, high-quality Karl Fischer reagents.
-
System Standardization: Standardize the Karl Fischer reagent using a certified water standard or disodium tartrate dihydrate.[7]
-
Sample Preparation: In a controlled low-humidity environment, accurately weigh a suitable amount of this compound powder.
-
Titration: Quickly transfer the weighed powder into the titration vessel containing a suitable solvent (e.g., anhydrous methanol). Begin the titration immediately.
-
Calculation: The instrument software will calculate the percentage of water in the sample based on the titrant consumed.
Protocol 3: Accelerated Stability Study under Humid Conditions
This protocol is designed to assess the stability of the powder when exposed to elevated humidity.
-
Sample Preparation: Accurately weigh several samples of this compound powder into individual, open glass vials.
-
Initial Analysis (T=0): Analyze a control sample for appearance, water content (by Karl Fischer titration), and purity (by HPLC).
-
Stability Chamber: Place the remaining samples in a stability chamber set to accelerated conditions (e.g., 40°C and 75% relative humidity).[8]
-
Time Points: At predetermined time points (e.g., 1, 2, 4, and 6 weeks), remove one vial from the chamber.
-
Analysis: For each time point, analyze the sample for any changes in physical appearance, water content, and purity compared to the initial analysis.
-
Data Evaluation: Plot the changes in water content and purity over time to evaluate the stability of the compound under humid conditions.
Visualizations
Caption: Lovastatin hydroxy acid competitively inhibits HMG-CoA reductase.
Caption: Recommended workflow for handling hygroscopic powders.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lovastatin | C24H36O5 | CID 53232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. laafon.com [laafon.com]
- 8. applications.emro.who.int [applications.emro.who.int]
Validation & Comparative
A Comparative Guide to HMG-CoA Reductase Inhibition by Lovastatin Hydroxy Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the inhibitory effects of lovastatin hydroxy acid on 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. Through a detailed comparison with other statins, supported by experimental data and protocols, this document serves as a valuable resource for researchers in pharmacology and drug development.
Introduction to HMG-CoA Reductase and Statin Inhibition
HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a critical step in the synthesis of cholesterol and other isoprenoids.[1][2] Statins, a class of lipid-lowering drugs, act as competitive inhibitors of this enzyme.[3][4] Lovastatin is administered as an inactive lactone prodrug, which is hydrolyzed in the body to its active β-hydroxy acid form, lovastatin hydroxy acid.[5][6] This active form mimics the structure of the natural substrate, HMG-CoA, and binds to the active site of the reductase, thereby blocking cholesterol production.
Comparative Inhibitory Potency of Statins
The efficacy of statin-mediated inhibition of HMG-CoA reductase is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower value for these parameters indicates a higher inhibitory potency. The following table summarizes the reported inhibitory activities of lovastatin hydroxy acid in comparison to other commonly used statins. It is important to note that direct comparisons of absolute values across different studies can be challenging due to variations in experimental conditions.
| Statin (Active Acid Form) | IC50 (nM) | Ki (nM) | Reference(s) |
| Lovastatin Hydroxy Acid | 1.77 µM (for cell proliferation) | 0.6 | [7][8] |
| Simvastatin Acid | 11.2 | Not explicitly found | [4] |
| Atorvastatin | 8.2 | Not explicitly found | [4] |
| Pravastatin | 44.1 | 2 to 250 (range for various statins) | [4][9] |
| Fluvastatin | 27.6 | Not explicitly found | [4] |
| Rosuvastatin | 5.4 | Not explicitly found | [4] |
| Cerivastatin | 10.0 | Not explicitly found | [4] |
Note: The IC50 value for lovastatin from one study reflects inhibition of cell proliferation, which is a downstream effect of HMG-CoA reductase inhibition. The Ki value is a direct measure of enzyme inhibition.
Experimental Protocols
A standardized in vitro assay is crucial for the comparative evaluation of HMG-CoA reductase inhibitors. The following is a generalized protocol based on spectrophotometric measurement of NADPH oxidation.
In Vitro HMG-CoA Reductase Activity Assay
Objective: To determine the inhibitory activity of lovastatin hydroxy acid and other statins on HMG-CoA reductase by measuring the decrease in NADPH concentration.
Materials:
-
Purified human HMG-CoA reductase
-
HMG-CoA substrate
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing KCl, EDTA, and DTT)
-
Lovastatin hydroxy acid and other statin standards
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HMG-CoA reductase in the assay buffer.
-
Prepare a stock solution of HMG-CoA in ultrapure water.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare serial dilutions of lovastatin hydroxy acid and other statin standards in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
NADPH solution
-
Statin solution at various concentrations (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiation of Reaction:
-
Add the HMG-CoA substrate solution to each well to initiate the enzymatic reaction.
-
Immediately place the microplate in the spectrophotometer.
-
-
Data Acquisition:
-
Measure the decrease in absorbance at 340 nm over time (e.g., every 20-30 seconds for 5-10 minutes) at 37°C. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each statin concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the statin concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizing Key Processes and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Cholesterol Biosynthesis Pathway
Caption: The cholesterol biosynthesis pathway highlighting the rate-limiting step catalyzed by HMG-CoA reductase and its inhibition by Lovastatin Hydroxy Acid.
Experimental Workflow for HMG-CoA Reductase Inhibition Assay
Caption: A streamlined workflow for the in vitro HMG-CoA reductase inhibition assay.
Comparative Logic of Statin Potency
Caption: A logical diagram illustrating the relative inhibitory potencies of different statins.
Conclusion
Lovastatin hydroxy acid is a potent inhibitor of HMG-CoA reductase, effectively reducing the synthesis of cholesterol. While its inhibitory potency is comparable to other statins, variations exist, with some synthetic statins like atorvastatin and rosuvastatin exhibiting lower IC50 values in certain studies.[4] The provided experimental protocol offers a standardized method for the direct comparison of these inhibitors, which is essential for both basic research and the development of new therapeutic agents targeting hypercholesterolemia. The visual representations of the biochemical pathway and experimental workflow serve to clarify these complex processes for researchers and professionals in the field.
References
- 1. byjus.com [byjus.com]
- 2. 6.35 Cholesterol Synthesis | Nutrition Flexbook [courses.lumenlearning.com]
- 3. Controlling Cholesterol Synthesis beyond 3-Hydroxy-3-methylglutaryl-CoA Reductase (HMGCR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Differences between lovastatin and simvastatin hydrolysis in healthy male and female volunteers:gut hydrolysis of lovastatin is twice that of simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the efficacies of five different statins on inhibition of human saphenous vein smooth muscle cell proliferation and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3.2.4. HMG-CoA Reductase Enzyme Assay [bio-protocol.org]
- 9. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Lovastatin Hydroxy Acid: A Comparative Analysis of Enzyme Assay Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic activity of lovastatin hydroxy acid, the active metabolite of the cholesterol-lowering drug lovastatin. The focus is on its cross-reactivity, or lack thereof, in enzyme assays other than its primary target, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This analysis is critical for understanding the specificity of the compound and predicting potential off-target effects in drug development.
Introduction
Lovastatin is administered as an inactive lactone prodrug, which is hydrolyzed in vivo to its biologically active open-ring β-hydroxy acid form.[1][2] This active metabolite is a potent competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][3] While the inhibitory effect on HMG-CoA reductase is well-documented, understanding the selectivity of lovastatin hydroxy acid is paramount for a comprehensive safety and efficacy profile. This guide summarizes available data on its activity in other enzyme assays and compares it to the effects of its prodrug form.
Quantitative Data Summary
The following tables summarize the inhibitory activities of lovastatin hydroxy acid and its prodrug, lovastatin lactone, against their primary target and a key off-target enzyme.
Table 1: Inhibition of HMG-CoA Reductase
| Compound | Enzyme | Organism/Cell Line | Inhibition Constant (Ki) / IC50 |
| Lovastatin Hydroxy Acid | HMG-CoA Reductase | Not Specified | 0.6 nM (Ki)[3] |
| Lovastatin | HMG-CoA Reductase | Rat Liver Cells | 2.3 nM (IC50) |
| Lovastatin | HMG-CoA Reductase | Human HepG2 Cells | 5.0 nM (IC50) |
Table 2: Cross-Reactivity with Acyl-CoA:Cholesterol Acyltransferase (ACAT)
| Compound | Enzyme | Source | IC50 |
| Lovastatin Hydroxy Acid | Acyl-CoA:Cholesterol Acyltransferase (ACAT) | Rabbit Intestinal Microsomes | No Inhibition Observed |
| Lovastatin (Lactone) | Acyl-CoA:Cholesterol Acyltransferase (ACAT) | Rabbit Intestinal Microsomes | 3.6 x 10⁻⁵ M |
Key Findings on Cross-Reactivity
The available data indicates a high degree of specificity of lovastatin hydroxy acid for its primary target, HMG-CoA reductase. Notably, studies have shown that the off-target effects observed with lovastatin are often attributed to the lactone prodrug form and are significantly reduced or absent with the active hydroxy acid metabolite.
-
Acyl-CoA:Cholesterol Acyltransferase (ACAT): Research has demonstrated that the dihydroxy acid form of lovastatin does not inhibit ACAT activity. In contrast, the lactone prodrug, lovastatin, was found to inhibit ACAT with an IC50 of 3.6 x 10⁻⁵ M.[2] This suggests that the active form of the drug is highly selective against this related enzyme in the lipid metabolism pathway.
-
Proteasome and Rho Kinase: Off-target effects of lovastatin on the proteasome and Rho kinase signaling have been reported. However, these studies have indicated that these effects are specific to the lactone pro-drug form and are ameliorated when using the active lovastatin hydroxy acid. This further underscores the higher target specificity of the hydroxy acid metabolite.
Experimental Protocols
HMG-CoA Reductase Activity Assay
Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol)
-
Lovastatin hydroxy acid (or other inhibitors)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and the HMG-CoA reductase enzyme.
-
Add the test compound (lovastatin hydroxy acid) at various concentrations to the reaction mixture. A control reaction without the inhibitor should be run in parallel.
-
Initiate the reaction by adding the HMG-CoA substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
Calculate the rate of NADPH consumption from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition at each concentration of the test compound and calculate the IC50 value.
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Assay
Principle: ACAT activity is measured by quantifying the formation of radiolabeled cholesteryl esters from radiolabeled acyl-CoA and cholesterol.
Materials:
-
Microsomal preparations containing ACAT (e.g., from rabbit intestine)
-
[¹⁴C]Oleoyl-CoA or other radiolabeled fatty acyl-CoA
-
Cholesterol
-
Assay Buffer (e.g., phosphate buffer, pH 7.4)
-
Lovastatin hydroxy acid and lovastatin lactone
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Pre-incubate the microsomal preparation with the test compounds (lovastatin hydroxy acid or lovastatin lactone) at various concentrations in the assay buffer.
-
Initiate the enzymatic reaction by adding [¹⁴C]oleoyl-CoA and cholesterol.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding a mixture of chloroform and methanol.
-
Extract the lipids into the chloroform phase.
-
Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value.
Visualizations
References
A Comparative Guide to the Pharmacokinetics of Lovastatin and Simvastatin Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of lovastatin and simvastatin, with a specific focus on their hydrolysis to their active forms. The information presented is supported by experimental data to aid in research and drug development.
Introduction
Lovastatin and simvastatin are widely prescribed HMG-CoA reductase inhibitors used for the management of hypercholesterolemia. Both are administered as inactive lactone prodrugs that require in vivo hydrolysis to their respective active β-hydroxy acid forms, lovastatin acid and simvastatin acid, to exert their therapeutic effect.[1][2][3] Understanding the comparative pharmacokinetics of this critical activation step is essential for optimizing drug therapy and developing new formulations.
Simvastatin is a derivative of lovastatin, differing only by an additional methyl group in the ester side chain. This seemingly minor structural difference has significant implications for their pharmacokinetic properties, particularly the rate and extent of hydrolysis.[2][3]
Comparative Pharmacokinetics of Hydrolysis
Experimental data from clinical studies indicate that lovastatin undergoes more extensive and rapid hydrolysis to its active form compared to simvastatin.[2][3] This difference is attributed to the steric hindrance posed by the extra methyl group in simvastatin's structure, which makes it a less favorable substrate for the hydrolyzing enzymes.[2]
Gender differences have also been observed, with female volunteers generally showing a higher conversion of both lovastatin and simvastatin to their active metabolites compared to males.[2][3]
Data Presentation
| Parameter | Lovastatin | Simvastatin | Reference |
| Prodrug (Lactone Form) | |||
| Mean AUC (µg·h/L) | 47.68 ± 3.25 | 50.56 ± 3.27 | [3] |
| Cmax (ng/mL) | 1.04 - 4.03 (10-40 mg dose) | 9.83 (dose not specified) | [4][5] |
| Tmax (hours) | ~3.36 | ~1.44 | [4][5] |
| Half-life (t½) (hours) | ~13.37 | ~2 - 4.85 | [4][5][6] |
| Active Metabolite (β-hydroxy acid Form) | |||
| Mean AUC (µg·h/L) | 66.65 ± 4.87 | 49.72 ± 4.26 | [3] |
| Cmax (ng/mL) | Data not consistently reported | Higher in females | [7] |
| Tmax (hours) | Data not consistently reported | Data not consistently reported | |
| Half-life (t½) (hours) | 0.7 - 3 | ~1.9 | [4][6] |
Note: Pharmacokinetic parameters can vary significantly between studies due to differences in study design, analytical methods, and patient populations. The values presented are for general comparison.
Signaling Pathways and Metabolic Activation
The primary pathway for the activation of lovastatin and simvastatin is hydrolysis of the lactone ring. This reaction is catalyzed by carboxylesterases present in the plasma, liver (microsomal and cytosolic), and intestinal mucosa.[2][3] Once converted to their active β-hydroxy acid forms, they can then undergo further metabolism, primarily by cytochrome P450 3A4 (CYP3A4) and 3A5 (CYP3A5), leading to the formation of other active and inactive metabolites.[8]
References
- 1. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. academic.oup.com [academic.oup.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Comparative pharmacokinetic and tolerability evaluation of two simvastatin 20 mg formulations in healthy Korean male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of simvastatin lactone and its active metabolite simvastatin hydroxy acid in healthy Chinese male and female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
A Side-by-Side Analysis of Lovastatin and Simvastatin on ERK1/2 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two widely studied statins, Lovastatin and Simvastatin, on the activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2). The ERK1/2 signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its modulation by statins has significant implications for their therapeutic applications beyond cholesterol management, particularly in oncology and neurology. This analysis is supported by experimental data from peer-reviewed studies to assist researchers in making informed decisions for future investigations.
Quantitative Data Summary
The differential effects of Lovastatin and Simvastatin on ERK1/2 phosphorylation are highly context-dependent, varying with cell type and drug concentration. The following table summarizes key quantitative findings from a direct comparative study.
| Drug | Cell/Tissue Type | Concentration | Change in p-ERK1/2 Level (relative to control) | Reference |
| Lovastatin | Fmr1-/y Hippocampal Slices | 50 µM | ↓ 17.0% (significant reduction) | [1][2] |
| Simvastatin | Fmr1-/y Hippocampal Slices | 0.1 µM | ~ 1.9% (no significant change) | [1][3] |
| 0.3 µM | ~ 3.8% (no significant change) | [1][3] | ||
| 0.5 µM | ~ 1.1% (no significant change) | [1][3] |
Experimental Protocols
The following is a representative experimental protocol for assessing ERK1/2 phosphorylation in response to statin treatment, synthesized from established methodologies.
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol outlines the key steps for determining the levels of phosphorylated ERK1/2 (p-ERK1/2) relative to total ERK1/2 in cell lysates.
1. Cell Culture and Statin Treatment:
-
Plate cells at a suitable density in appropriate growth medium and allow them to adhere overnight.
-
The following day, replace the medium with a fresh medium containing the desired concentrations of Lovastatin, Simvastatin, or vehicle control (e.g., DMSO).
-
Incubate the cells for the specified duration (e.g., 24-48 hours).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading of proteins for electrophoresis.
4. SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
6. Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with a primary antibody that recognizes total ERK1/2.
-
Quantify the band intensities using densitometry software. The level of p-ERK1/2 is typically expressed as a ratio of the total ERK1/2 signal.
Visualization of Methodologies and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for analyzing the effects of Lovastatin and Simvastatin on ERK1/2 activation.
Signaling Pathways
The canonical pathway for statin-mediated effects on ERK1/2 involves the inhibition of the mevalonate pathway. However, alternative pathways have also been identified, highlighting the complexity of statin-induced cellular responses.
Canonical Statin-Mediated Inhibition of ERK1/2 Activation
Both Lovastatin and Simvastatin are inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This inhibition leads to a reduction in the synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTPases like Ras. Proper prenylation is required for the membrane localization and activation of Ras, which is a key upstream activator of the Raf-MEK-ERK signaling cascade. By disrupting Ras function, statins can lead to a decrease in ERK1/2 phosphorylation and activation.
Context-Specific Activation of ERK1/2 by Lovastatin
In certain cellular contexts, such as Primary Effusion Lymphoma (PEL) cells, Lovastatin has been shown to induce ERK1/2 activation.[4][5] This paradoxical effect is mediated through the inhibition of STAT3 phosphorylation.[4] Dephosphorylation of STAT3 relieves its inhibitory effect on the ERK1/2 pathway, leading to its activation. This highlights that the net effect of a statin on ERK1/2 signaling is dependent on the specific intracellular signaling network of the cell type under investigation.
References
- 1. A Differential Effect of Lovastatin versus Simvastatin in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lovastatin, not Simvastatin, Corrects Core Phenotypes in the Fragile X Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eneuro.org [eneuro.org]
- 4. Lovastatin reduces PEL cell survival by phosphorylating ERK1/2 that blocks the autophagic flux and engages a cross‐talk with p53 to activate p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lovastatin reduces PEL cell survival by phosphorylating ERK1/2 that blocks the autophagic flux and engages a cross-talk with p53 to activate p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of HMG-CoA Reductase Inhibition Assays: A Guide to Inter-Laboratory Concordance
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of HMG-CoA reductase (HMGR) inhibition is paramount in the quest for novel cholesterol-lowering therapeutics. However, the concordance of results from these inhibition assays across different laboratories can be a significant challenge. This guide provides a comparative overview of common HMGR inhibition assay methodologies, presents supporting experimental data on their reproducibility, and offers detailed protocols to aid in standardizing these critical experiments.
The variability in reported inhibitor potencies, such as the half-maximal inhibitory concentration (IC50), can stem from a multitude of factors including the source of the enzyme, substrate and cofactor concentrations, incubation conditions, and the method of detection. Understanding these variables is key to improving cross-laboratory data comparability.
Quantitative Comparison of Assay Performance
The precision and accuracy of an HMG-CoA reductase inhibition assay are critical metrics for assessing its reliability. The following tables summarize quantitative data on the variability of different assay formats, providing a snapshot of the expected concordance between laboratories.
Table 1: Inter-Laboratory Comparison of an Atorvastatin Inhibition Assay
| Parameter | Human Plasma | Dog Plasma | Rat Plasma | Mouse Plasma |
| Assay Precision (CV %) | 10.4% - 14.5% | 4.89% - 10.6% | 2.68% - 8.62% | 3.68% - 8.96% |
| Assay Accuracy (%RE) | within ±6.25% | within ±8.13% | within ±5.00% | within ±5.38% |
Data synthesized from a study involving four different laboratories using a validated HMG-CoA reductase inhibition assay with rat-liver microsomes as the enzyme source.[1] Good agreement was found between the laboratories, indicating that a well-validated and standardized method can yield interchangeable results.[1]
Table 2: Reproducibility of Modern LC-MS/MS-Based Assays
| Assay Method | Intra-assay Imprecision | Inter-assay Imprecision |
| LC-ESI-MS/MS | 3.2% (sample preparation), 1.8% (measurement) | Not Reported |
| UPLC-MS/MS | <1.3% | <2.9% |
These data highlight the high reproducibility of modern mass spectrometry-based methods for measuring HMG-CoA reductase activity.[2][3]
Table 3: Comparative IC50 Values for Common Statins
| Statin | Reported IC50 (nM) |
| Atorvastatin | 3-20 nM |
| 2-hydroxyatorvastatin | Similar to Atorvastatin |
| 4-hydroxyatorvastatin | Considerably less active than Atorvastatin |
| Fluvastatin (3R,5S) | 3-20 nM |
| Pitavastatin | 3-20 nM |
| Pravastatin | 3-20 nM |
| Rosuvastatin | 3-20 nM |
| Simvastatin (acid form) | 3-20 nM |
This table presents a range of reported IC50 values for various statins, demonstrating the typical potency range observed in inhibition assays.[4] The variability within this range can be attributed to different experimental conditions.
The HMG-CoA Reductase Signaling Pathway and Assay Workflow
To understand the principles of the inhibition assays, it's essential to visualize the biochemical pathway and the general experimental workflow.
Caption: The HMG-CoA reductase pathway, the target of statin drugs.
Caption: A generalized workflow for an HMG-CoA reductase inhibition assay.
Experimental Protocols
Detailed and consistent experimental protocols are the cornerstone of reproducible results. Below are summaries of common methodologies.
Method 1: Spectrophotometric Assay (NADPH Depletion)
This is a widely used method, often available in commercial kits, that measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the conversion of HMG-CoA to mevalonate.[5][6]
-
Enzyme Source: Purified recombinant HMG-CoA reductase or rat liver microsomes.[1][5]
-
Reagents:
-
Assay Buffer: Typically a phosphate buffer (e.g., 50-100 mM, pH 6.8-7.5).[6][7]
-
HMG-CoA (Substrate): Concentration can vary, a typical starting point is 0.8 mM.[7]
-
NADPH (Cofactor): Concentration can vary, a typical starting point is 0.8 mM.[7]
-
Test Inhibitor: Dissolved in a suitable solvent like DMSO.
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, NADPH, and the test inhibitor at various concentrations.[7]
-
Initiate the reaction by adding the HMG-CoA reductase enzyme.[7]
-
Immediately start monitoring the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 10-15 minutes).[7]
-
A reaction without the inhibitor serves as a negative control, and a known inhibitor like pravastatin can be used as a positive control.[7]
-
-
Data Analysis: The rate of NADPH consumption is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined relative to the no-inhibitor control, and IC50 values are calculated using non-linear regression.
Method 2: LC-MS/MS-Based Assay (Mevalonate Quantification)
This method offers high sensitivity and specificity by directly measuring the product of the enzymatic reaction, mevalonic acid (which equilibrates to mevalonolactone).[2][3]
-
Enzyme Source: Human cell lines or other sources of HMG-CoA reductase.[3]
-
Reagents:
-
Incubation Buffer: Appropriate buffer for the enzyme source.
-
HMG-CoA (Substrate).
-
NADPH (Cofactor).
-
Test Inhibitor.
-
Internal Standard: A stable isotope-labeled version of mevalonolactone (e.g., MVL-D7) is added for accurate quantification.[3]
-
-
Procedure:
-
Perform the enzymatic reaction by incubating the enzyme, substrate, cofactor, and inhibitor.
-
Stop the reaction (e.g., by acidification).
-
Extract the mevalonolactone from the reaction mixture.[2]
-
Analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of mevalonolactone produced relative to the internal standard.[2][3]
-
-
Data Analysis: The amount of product formed is used to determine the enzyme activity. Percentage inhibition and IC50 values are then calculated.
Conclusion
Achieving concordance in HMG-CoA reductase inhibition assay results across different laboratories is an attainable goal. The key lies in the adoption of well-validated, standardized protocols and a thorough understanding of the critical experimental variables. While traditional spectrophotometric assays are robust and widely used, modern LC-MS/MS methods offer superior sensitivity and specificity, leading to higher reproducibility. By carefully selecting the assay methodology and meticulously controlling the experimental conditions, researchers can generate reliable and comparable data, accelerating the discovery and development of new therapies for hypercholesterolemia.
References
- 1. Development, validation, and interlaboratory comparison of an HMG-CoA reductase inhibition assay for quantitation of atorvastatin in plasma matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly sensitive assay of HMG-CoA reductase activity by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of HMG CoA reductase activity in different human cell lines by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [helda.helsinki.fi]
- 5. assaygenie.com [assaygenie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Lovastatin Hydroxy Acid Sodium Salt: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of Lovastatin Hydroxy Acid Sodium Salt, ensuring compliance with safety regulations and minimizing environmental impact.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound Salt with appropriate care. This substance is harmful if swallowed and should be managed in a well-ventilated area.[1][2] Adherence to standard laboratory safety protocols is essential.
Key Safety and Handling Data Summary
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [3] |
| Ventilation | Handle in a well-ventilated place. | [3] |
| Handling | Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Do not ingest, inhale, get in eyes, on skin, or on clothing. Wash thoroughly after handling.[3][4][5] | [3][4][5] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Recommended storage temperature is <-15°C. | [3][6] |
| Spill Containment | Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust).[1] Collect and arrange disposal in suitable, closed containers. | [1][3] |
II. Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound Salt is to prevent its entry into the environment.[1][5] Do not discharge into sewer systems or allow it to contaminate water, foodstuffs, or feed.[3]
-
Waste Identification and Segregation:
-
Identify all waste containing this compound Salt. This includes pure substance, contaminated solutions, and any materials used for spill cleanup.
-
Segregate this waste from other laboratory waste streams to ensure proper handling.
-
-
Containment:
-
Place all this compound Salt waste into a suitable, clearly labeled, and closed container.[3] This prevents accidental exposure and release into the environment.
-
-
Disposal Method:
-
The recommended method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Consult with your institution's Environmental Health and Safety (EHS) department to determine the approved disposal vendor and specific procedures. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]
-
-
Contaminated Material Handling:
-
Any materials used to clean up spills, such as absorbent pads or PPE, should be considered contaminated.
-
These materials must be placed in a sealed container and disposed of as hazardous waste along with the chemical itself.
-
-
Empty Containers:
-
Empty containers should be triple-rinsed (or the equivalent). The rinsate should be collected and disposed of as hazardous waste.
-
After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or recycled according to institutional guidelines.[3]
-
III. Experimental Protocols
Currently, there are no specific, publicly available experimental protocols for the chemical neutralization or deactivation of this compound Salt for disposal purposes. The standard and recommended procedure is high-temperature incineration by a licensed facility.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound Salt.
Caption: Disposal workflow for this compound Salt.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
